iMAC2
Description
Properties
IUPAC Name |
3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2FN3.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;;/h1-4,9-10,15,23H,5-8,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCVUOLQOHIRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of iMAC2 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
iMAC2 is a small molecule inhibitor that has garnered significant interest in apoptosis research. Its primary mechanism of action involves the direct inhibition of the mitochondrial apoptosis-induced channel (MAC), a crucial component in the intrinsic pathway of programmed cell death.[1][2][3][4][5] By targeting the MAC, this compound effectively prevents the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, a pivotal event that triggers the caspase cascade and subsequent cellular dismantling.[1][2][3] This anti-apoptotic activity makes this compound an invaluable tool for investigating the molecular machinery of cell death and for exploring potential therapeutic interventions in diseases characterized by dysregulated apoptosis.[1][3]
Core Mechanism of Action: Inhibition of the Mitochondrial Apoptosis-Induced Channel (MAC)
The intrinsic pathway of apoptosis is initiated by a variety of intracellular stress signals, which converge on the mitochondria.[3] A key event in this pathway is the formation of the MAC in the outer mitochondrial membrane, a process primarily driven by the oligomerization of pro-apoptotic Bcl-2 family proteins such as Bax and Bak.[1][6] The assembled MAC forms a pore that allows for the release of pro-apoptotic factors, including cytochrome c, from the intermembrane space into the cytosol.[1][6][7]
Once in the cytosol, cytochrome c binds to the Apoptotic protease activating factor-1 (Apaf-1), leading to the assembly of the apoptosome.[1][8][9] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[1][10] Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which are responsible for the proteolytic cleavage of a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[1]
This compound exerts its anti-apoptotic effect by directly binding to and inhibiting the MAC.[1][4] This inhibition prevents the release of cytochrome c and other pro-apoptotic factors from the mitochondria, thereby halting the downstream activation of the caspase cascade and preventing cell death.[1][3]
Signaling Pathway of Intrinsic Apoptosis and this compound Intervention
The following diagram illustrates the intrinsic apoptotic pathway and the specific point of intervention for this compound.
Caption: this compound inhibits the intrinsic apoptosis pathway by blocking the Mitochondrial Apoptosis-Induced Channel (MAC).[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound, providing a quick reference for experimental design.
| Parameter | Value | Cell Line / Condition | Reference |
| IC₅₀ (MAC inhibition) | 28 nM | N/A (Biochemical Assay) | [2][3] |
| IC₅₀ (Cytochrome c release inhibition) | 0.68 µM | HeLa cells (Liposome channel assay) | [2] |
| Effective Concentration | 5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [2] |
| Solubility | ≤ 5 mM | In DMSO | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.
Determining the Optimal Concentration of this compound using an MTT Assay
This protocol describes a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a specific cell line. The MTT assay measures cell viability based on metabolic activity.[2]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT solution
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]
-
This compound Treatment: Prepare a 2X stock solution of the highest this compound concentration to be tested in complete medium. A starting range of 10 nM to 10 µM is recommended. Perform serial dilutions to create a range of 2X this compound concentrations.[2]
-
Remove the medium from the wells and add 100 µL of the various this compound concentrations to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Assay: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[2]
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Western Blot for Cytochrome c Release
This assay biochemically assesses the inhibition of cytochrome c release from the mitochondria into the cytosol by this compound.[3]
Materials:
-
Cell line of interest
-
This compound and apoptosis-inducing stimulus
-
Subcellular fractionation kit
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Fractionation: Pre-treat cells with varying concentrations of this compound, followed by the induction of apoptosis with a known stimulus. Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit.[3]
-
Protein Quantification and Western Blotting: Quantify the protein concentration of each fraction. Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against cytochrome c, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH). Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. A decrease in cytochrome c in the cytosolic fraction of this compound-treated cells compared to the control indicates inhibition of its release.
Workflow Diagram:
Caption: Workflow for Western blot analysis of cytochrome c release.[3]
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to quantify the anti-apoptotic efficacy of this compound.[3]
Materials:
-
Cell line of interest
-
This compound and apoptosis-inducing stimulus
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Pre-treat cells with varying concentrations of this compound, followed by the induction of apoptosis.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent to which this compound protects cells from apoptosis.
Experimental Workflow Diagram:
Caption: General experimental workflow for assessing the anti-apoptotic efficacy of this compound.[3]
Conclusion
This compound is a potent and specific inhibitor of the mitochondrial apoptosis-induced channel (MAC).[1][5] Its ability to block the release of cytochrome c from the mitochondria provides a powerful tool for dissecting the intricacies of the intrinsic apoptotic pathway. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of apoptosis and related pathologies. Understanding the precise mechanism of action of molecules like this compound is critical for the development of novel therapeutic strategies that target apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Apoptosome - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Mitochondrial Release of Caspase-2 and -9 during the Apoptotic Process - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the iMAC2 Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the iMAC2 compound, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). This compound, chemically identified as 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, has emerged as a significant research tool for studying the intrinsic apoptotic pathway.[1] This document details its physicochemical characteristics, outlines experimental protocols for its synthesis and biological evaluation, and presents its mechanism of action through signaling pathway and experimental workflow diagrams.
Chemical Properties and Structure
This compound is a synthetic small molecule belonging to the dibromocarbazole piperazine class of compounds.[1] Its chemical structure is characterized by a central carbazole ring system with bromine substitutions at the 3 and 6 positions, and a fluorinated propyl-piperazine side chain at the 9 position.[1]
Chemical Structure:
-
IUPAC Name: 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride[1][2]
-
SMILES: C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F[3]
-
InChI: InChI=1S/C19H20Br2FN3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24/h1-4,9-10,15,23H,5-8,11-12H2[3]
Quantitative Data Summary
The following tables summarize the key physicochemical and biological properties of this compound.
| Property | Value | Reference |
| Chemical Name | 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride | [1][2] |
| CAS Number | 335166-00-2 | [1][2] |
| Molecular Formula | C₁₉H₂₀Br₂FN₃·2HCl | [1][2] |
| Molecular Weight | 542.11 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble to 5 mM in DMSO | [1][2] |
| Biological Parameter | Value | Reference |
| IC₅₀ (MAC inhibition) | 28 nM | [2][4] |
| IC₅₀ (cytochrome c release) | 0.68 µM | [2] |
| LD₅₀ | 15000 nM | [4] |
Experimental Protocols
1. Chemical Synthesis of this compound
The synthesis of 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride (this compound) is a multi-step process.[1] A representative synthetic scheme is outlined below.
References
An In-depth Technical Guide to iMAC2: A Potent Inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intrinsic pathway of apoptosis is a critical cellular process, the dysregulation of which is implicated in numerous pathologies, including cancer and neurodegenerative diseases. A pivotal event in this pathway is the formation of the Mitochondrial Apoptosis-Induced Channel (MAC) in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. iMAC2 has emerged as a potent and specific small molecule inhibitor of MAC, offering a valuable tool for the elucidation of apoptotic mechanisms and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of relevant biological pathways and workflows.
Introduction
Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis. The intrinsic apoptotic pathway is triggered by cellular stress and converges at the mitochondria.[1] A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which is mediated by the formation of the Mitochondrial Apoptosis-Induced Channel (MAC).[2] MAC is a high-conductance channel primarily formed by the oligomerization of the pro-apoptotic Bcl-2 family proteins, Bax and Bak.[3] The formation of MAC facilitates the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[4] This release initiates a cascade of events, including the formation of the apoptosome and the activation of executioner caspases, ultimately leading to controlled cell dismantling.[3]
This compound is a small molecule inhibitor that directly targets and inhibits the MAC, thereby preventing the release of cytochrome c and halting the downstream apoptotic signaling cascade.[3][4] Its ability to modulate this critical control point of apoptosis makes it a significant research tool in oncology for studying drug resistance and elucidating apoptotic pathways.[4]
Mechanism of Action
This compound exerts its anti-apoptotic effects by directly targeting and inhibiting the mitochondrial apoptosis-induced channel (MAC).[3][4] The formation of MAC in the outer mitochondrial membrane is a pivotal event in the intrinsic apoptotic pathway, often triggered by cellular stress or pro-apoptotic signals. This channel, primarily formed by the oligomerization of Bax and/or Bak proteins, facilitates the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[3][4] Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.[4] this compound intervenes at an early stage of this cascade by preventing the opening of the MAC, thereby inhibiting cytochrome c release and halting the downstream apoptotic signaling.[4] Evidence suggests that this compound may inhibit the relocation of Bax to the mitochondria, a critical step for its pro-apoptotic activity.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental planning.
| Parameter | Value | Cell Line / Condition | Reference |
| IC₅₀ (MAC inhibition) | 28 nM | Biochemical Assay | [6][7][8] |
| IC₅₀ (Apoptosis Inhibition) | 2.5 µM | FL5.12 cells | [9] |
| IC₅₀ (Cytochrome c release inhibition) | 0.68 µM | HeLa cells (Bid-induced Bax activation) | [7] |
| LD₅₀ | 15,000 nM (15 µM) | Not specified | [6][8] |
| Effective Concentration | 5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [10] |
| Solubility | ≤ 5 mM | In DMSO | [7][10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
iMAC2: A Comprehensive Technical Guide to its Role in the Intrinsic Apototic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intrinsic apoptotic pathway is a critical cellular process essential for tissue homeostasis and the elimination of damaged or cancerous cells. Central to this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), a point of no return that commits a cell to apoptosis. This event is tightly regulated by the B-cell lymphoma 2 (Bcl-2) protein family, which culminates in the formation of the Mitochondrial Apoptosis-Induced Channel (MAC).[1][2] The MAC facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, triggering a cascade of caspase activation and subsequent cell death.[1][3]
iMAC2 (inhibitor of Mitochondrial Apoptosis-Induced Channel 2) is a small molecule inhibitor that has shown significant potential in modulating MOMP by specifically targeting the MAC.[1][2] By blocking this channel, this compound prevents the release of cytochrome c, thereby halting the downstream apoptotic signaling cascade.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the intrinsic apoptotic pathway, detailed experimental protocols for its study, and a summary of quantitative data regarding its efficacy.
Mechanism of Action of this compound
This compound exerts its anti-apoptotic effects by directly inhibiting the Mitochondrial Apoptosis-Induced Channel (MAC).[1][4] The formation of the MAC is a pivotal event in the intrinsic apoptotic pathway, primarily driven by the oligomerization of the pro-apoptotic Bcl-2 family members, Bax and Bak.[1][2] Upon receiving apoptotic stimuli, Bax translocates from the cytosol to the mitochondrial outer membrane, where it undergoes a conformational change and, along with Bak, oligomerizes to form the MAC pore.[2][5]
Evidence suggests that this compound's primary mechanism of action is the inhibition of Bax relocation to the mitochondria.[2][5] By preventing the accumulation of Bax at the mitochondrial outer membrane, this compound effectively blocks the subsequent oligomerization of Bax and Bak, thereby inhibiting the formation of the MAC.[2] This action prevents the release of cytochrome c into the cytosol, a critical step for the assembly of the apoptosome and the activation of caspase-9 and the downstream executioner caspases like caspase-3.[1][3]
Data Presentation
The efficacy of this compound in inhibiting apoptosis has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Compound | Target | IC50 (nM) | Cell Line/System | Effect | Reference |
| This compound | Mitochondrial Apoptosis-induced Channel (MAC) | 28 | Direct inhibition of the channel | Potent inhibition of MAC activity. | [1][3] |
| iMACs (general) | MAC | 19 - 966 | Reconstituted mitochondrial outer membranes | Irreversibly close the MAC. | [6] |
| Compound | Assay | Concentration | Cell Line | Effect | Reference |
| This compound | Staurosporine-induced apoptosis | 2.5 µM | FL5.12 | Reduces apoptosis by over 50%. | [6] |
| This compound | tBid-induced Bax translocation | 0.5 µM | HeLa cells expressing GFP-Bax | Punctate (mitochondrial) Bax fluorescence pattern rarely observed. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in the intrinsic apoptotic pathway.
Cytochrome c Release Assay via Western Blotting
This assay is designed to determine the ability of this compound to prevent the release of cytochrome c from the mitochondria into the cytosol, a hallmark of intrinsic apoptosis.
Materials:
-
Cell culture reagents
-
This compound compound
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Kit (e.g., ThermoFisher #89874)
-
1X Cytosol Extraction Buffer Mix (containing DTT and Protease Inhibitors)
-
Dounce tissue grinder
-
Microcentrifuge
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-cytochrome c (e.g., Abcam ab13575)
-
Anti-COX IV (mitochondrial loading control)
-
Anti-GAPDH (cytosolic loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentrations of this compound for 1-2 hours.
-
Induce apoptosis with a suitable agent (e.g., 1 µM Staurosporine) for the desired time (e.g., 3-6 hours). Include vehicle-treated and untreated controls.
-
-
Cell Fractionation:
-
Harvest approximately 5 x 10^7 cells by centrifugation at 600 x g for 5 minutes at 4°C.[7]
-
Wash the cell pellet with 10 ml of ice-cold PBS and centrifuge again.[7]
-
Resuspend the pellet in 1 ml of 1X Cytosol Extraction Buffer Mix and incubate on ice for 10-15 minutes.[7]
-
Homogenize the cells using a pre-chilled Dounce tissue grinder with 30-50 passes on ice.[7]
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[7]
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.[7]
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cytochrome c, COX IV, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Expected Results: In apoptotic cells, cytochrome c will be detected in the cytosolic fraction. In cells treated with this compound, the amount of cytochrome c in the cytosolic fraction is expected to be significantly reduced, demonstrating the inhibitory effect of this compound on its release from the mitochondria. COX IV should only be present in the mitochondrial fraction, and GAPDH should only be in the cytosolic fraction, serving as controls for proper fractionation.
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases 3 and 7, which are activated downstream of cytochrome c release.
Materials:
-
White-walled 96-well plates
-
Cell culture reagents
-
This compound compound
-
Apoptosis-inducing agent
-
Caspase-Glo® 3/7 Assay Kit (e.g., Promega G8090) or a colorimetric/fluorometric equivalent.[8]
-
Luminometer, spectrophotometer, or fluorometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce apoptosis with an appropriate stimulus and incubate for the desired time (e.g., 3-6 hours).
-
-
Assay Protocol (using Caspase-Glo® 3/7 Assay as an example):
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.[9]
-
Add 100 µl of Caspase-Glo® 3/7 Reagent to each well containing 100 µl of cell culture medium.[9]
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[9]
-
Measure the luminescence of each well using a luminometer.
-
Expected Results: A significant increase in luminescence will be observed in apoptotic cells compared to untreated controls, indicating high caspase-3/7 activity. Treatment with this compound is expected to cause a dose-dependent decrease in luminescence, demonstrating its ability to inhibit the activation of executioner caspases.
Bax/Bak Oligomerization Assay
This assay investigates the effect of this compound on the oligomerization of Bax and Bak, a key step in MAC formation.
Materials:
-
Cell culture reagents
-
This compound compound
-
Apoptosis-inducing agent
-
Cell lysis buffer (non-denaturing)
-
Cross-linking agent (e.g., bismaleimidoethane - BMOE)
-
Reducing and non-reducing SDS-PAGE sample buffers
-
Western blot materials as described in Protocol 1
-
Primary antibodies: Anti-Bax, Anti-Bak
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound and an apoptosis-inducing agent as described in the previous protocols.
-
-
Cross-linking and Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a buffer compatible with the cross-linking agent.
-
Add the cross-linking agent (e.g., 1 mM BMOE) and incubate for 30 minutes at room temperature.
-
Quench the cross-linking reaction according to the manufacturer's instructions.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Prepare samples with both non-reducing and reducing SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform Western blotting as described previously.
-
Probe the membrane with antibodies against Bax and Bak.
-
Expected Results: In apoptotic cells under non-reducing conditions, higher molecular weight bands corresponding to Bax and Bak oligomers (dimers, trimers, etc.) will be visible. In cells treated with this compound, the intensity of these oligomeric bands is expected to be reduced, indicating that this compound inhibits the self-association of Bax and Bak. Monomeric forms of Bax and Bak should be visible in all samples, particularly under reducing conditions.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The Intrinsic Apoptotic Pathway and the Role of this compound.
Caption: Experimental Workflow for Cytochrome c Release Assay.
Caption: Experimental Workflow for Caspase-3/7 Activity Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
An In-depth Technical Guide to the Physicochemical Properties of iMAC2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental considerations for iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). This compound, with the chemical name 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, is a significant research tool for investigating the intrinsic apoptotic pathway.[1]
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value |
| Chemical Name | 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride[1] |
| CAS Number | 335166-00-2[1] |
| Molecular Formula | C₁₉H₂₀Br₂FN₃·2HCl[1] |
| Molecular Weight | 542.11 g/mol [1] |
| Appearance | Solid[1] |
| Purity | ≥98%[1] |
| Solubility | Soluble to 5 mM in DMSO[1]. This compound is a hydrophobic molecule with limited solubility in aqueous solutions.[2] |
Biological Activity
This compound is a potent and specific inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key component in the intrinsic apoptotic pathway.[1] By blocking the MAC, this compound prevents the release of cytochrome c from the mitochondria, which in turn inhibits the activation of the caspase cascade that leads to programmed cell death.[1]
| Parameter | Value | Description |
| IC₅₀ (MAC Inhibition) | 28 nM[3][4] | The half maximal inhibitory concentration against the mitochondrial apoptosis-induced channel. |
| IC₅₀ (Cytochrome c Release) | 0.68 µM | The half maximal inhibitory concentration for the release of cytochrome c induced by Bid-activated Bax. |
| Cellular Effect | Reduces staurosporine-induced apoptosis in FL5.12 cells by over 50%. | Demonstrates the anti-apoptotic effect of this compound in a cellular context.[3] |
Experimental Protocols
Preparation of Stock Solutions
Due to its hydrophobic nature and limited aqueous solubility, careful preparation of this compound solutions is critical for reliable experimental results.[2]
-
Protocol for DMSO Stock Solution:
-
Prepare a high-concentration stock solution of this compound, for example, 10 mM, in 100% dimethyl sulfoxide (DMSO).[2]
-
Ensure complete dissolution by gentle vortexing.
-
For working solutions, dilute the DMSO stock into the desired aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation ("crashing out").[2]
-
The final concentration of DMSO in biological assays should be kept low (typically <1% v/v) to minimize solvent-induced artifacts.[2]
-
Kinetic Solubility Assay
To avoid using a supersaturated solution in cell-based assays, it is recommended to determine the kinetic solubility of this compound in the specific assay buffer.[2]
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions from the stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each dilution to 98 µL of the final assay buffer.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.
-
The concentration at which precipitation is first observed is the kinetic solubility limit.[2]
-
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound within the intrinsic apoptotic pathway.
References
iMAC2: A Technical Guide for the Study of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of iMAC2, a potent small molecule inhibitor of the mitochondrial apoptosis-induced channel (MAC), and its application as a tool for studying the intrinsic pathway of apoptosis.
Introduction
This compound is a valuable research tool for investigating the mechanisms of programmed cell death.[1] By specifically targeting the Mitochondrial Apoptosis-Induced Channel (MAC), this compound provides a means to modulate and study the early stages of the intrinsic apoptotic cascade.[1] This guide details the mechanism of action of this compound, presents key quantitative data, and provides comprehensive experimental protocols for its use in apoptosis research.
Mechanism of Action: Inhibition of the Intrinsic Apoptotic Pathway
The intrinsic pathway of apoptosis is a crucial cellular process initiated by various intracellular stress signals.[2] A pivotal event in this pathway is the formation of the Mitochondrial Apoptosis-Induced Channel (MAC) in the outer mitochondrial membrane.[1][2][3] The MAC, primarily formed by the oligomerization of pro-apoptotic proteins such as Bax and Bak, facilitates the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][3]
Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), leading to the assembly of the apoptosome.[1][2] This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[1][2]
This compound exerts its anti-apoptotic effect by directly inhibiting the MAC.[1][2] By blocking this channel, this compound prevents the release of cytochrome c into the cytosol, thereby halting the downstream activation of the caspase cascade and inhibiting apoptosis.[1][2]
Caption: The intrinsic apoptosis pathway and the inhibitory action of this compound on the MAC.
Quantitative Data
The following table summarizes key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Cell Line / Condition | Reference |
| IC₅₀ (MAC inhibition) | 28 nM | N/A (Biochemical Assay) | [2][4] |
| IC₅₀ (Cytochrome c release inhibition) | 0.68 µM | HeLa cells (Liposome channel assay) | [4] |
| Effective Concentration | 2.5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [3] |
| Solubility | ≤ 5 mM | In DMSO | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
General Experimental Workflow for Assessing Anti-Apoptotic Efficacy
A general workflow to assess the anti-apoptotic efficacy of this compound involves pre-treating cells with the compound followed by the induction of apoptosis.[2]
Caption: General experimental workflow for assessing the anti-apoptotic efficacy of this compound.
Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cells and to establish the optimal working concentration.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.[1]
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Jurkat cells (or other cell line of interest)
-
RPMI 1640 medium (or other appropriate medium)
-
This compound
-
Staurosporine (or other apoptosis inducer)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., Jurkat cells) in a 6-well plate at a density of 2 x 10⁵ cells/mL. For adherent cells, allow them to adhere overnight.[2]
-
Pre-treat cells with a vehicle control and varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) for 1 hour.[2]
-
Induce apoptosis by adding an apoptotic stimulus (e.g., 1 µM Staurosporine) and incubate for 4 hours.[2]
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Western Blot for Cytochrome c Release
This assay biochemically assesses the release of cytochrome c from the mitochondria into the cytosol.[2]
Materials:
-
Cell line of interest
-
This compound
-
Apoptosis inducer
-
Subcellular fractionation kit
-
Protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against cytochrome c
-
Secondary antibody
Procedure:
-
Cell Treatment and Fractionation: Treat cells as described in the previous protocols. Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit.[2]
-
Protein Quantification and Western Blotting: Determine the protein concentration of each fraction. Perform SDS-PAGE and Western blotting to detect the presence of cytochrome c in both the cytosolic and mitochondrial fractions.[2]
Important Considerations
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of this compound used.[4] The final DMSO concentration should typically be kept below 0.5%.[4]
-
Positive and Negative Controls: Use a known apoptosis-inducing agent as a positive control and untreated cells as a negative control to establish a baseline.[4]
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for each cell line, as it can vary.[4]
-
Solubility: Ensure this compound is fully dissolved in DMSO before diluting it in cell culture medium to prevent precipitation.[4]
-
Storage: Store this compound stock solutions at -20°C and prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]
By following these protocols and considerations, researchers can effectively utilize this compound to investigate the intricate mechanisms of the intrinsic apoptotic pathway.
References
iMAC2: A Potent Inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC)
An in-depth technical guide on the core aspects of iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), is presented below for researchers, scientists, and drug development professionals. This guide details the target, binding affinity, experimental protocols, and the signaling pathway associated with this compound.
This compound, with the chemical name 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, is a synthetic small molecule belonging to the dibromocarbazole piperazine class of compounds. It has been identified as a highly potent and specific inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key component in the intrinsic pathway of apoptosis.[1]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified, providing key metrics for its biological activity. This data is crucial for assessing its potential as a research tool and a therapeutic agent.
| Parameter | Value | Description |
| IC50 | 28 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of MAC activity.[2][3][4] |
| LD50 | 15000 nM | The median lethal dose, representing the concentration at which 50% of cells are killed.[2][3] |
Experimental Protocols
Understanding the methodologies used to characterize this compound is essential for reproducing and building upon existing research. The following sections detail the key experimental protocols.
Cytochrome c Release Assay using Western Blot
This assay is a functional method to determine the inhibitory effect of this compound on the release of cytochrome c from mitochondria, a downstream event of MAC opening.
1. Isolation of Mitochondria:
-
Cells are harvested and washed with a phosphate-buffered saline (PBS) solution.
-
The cell pellet is resuspended in a mitochondrial isolation buffer.
-
Cells are homogenized to disrupt the plasma membrane while keeping the mitochondria intact.
-
The homogenate is centrifuged at a low speed to pellet nuclei and unbroken cells.
-
The supernatant is then centrifuged at a high speed to pellet the mitochondria.
2. Pre-incubation with this compound:
-
The isolated mitochondria are resuspended in a mitochondrial assay buffer.
-
The mitochondrial suspension is then pre-incubated with various concentrations of this compound (or a vehicle control like DMSO) for a specified duration, for instance, 30 minutes at 30°C.[1]
3. Induction of Apoptosis:
-
Apoptosis is induced by adding a pro-apoptotic agent, such as recombinant tBid and Bax proteins, to the mitochondrial suspension.[1]
4. Separation of Mitochondria and Supernatant:
-
The mitochondrial suspension is centrifuged at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[1]
-
The supernatant, which contains the released cytosolic proteins including cytochrome c, is carefully collected.[1]
-
The mitochondrial pellet is washed and subsequently lysed.[1]
5. Western Blot Analysis:
-
The protein concentrations of both the supernatant and the lysed mitochondrial fractions are determined.
-
Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
The membrane is probed with a primary antibody specific for cytochrome c, followed by an HRP-conjugated secondary antibody.[1]
6. Data Analysis:
-
The amount of cytochrome c in the supernatant and mitochondrial fractions is quantified by densitometry of the Western blot bands. A reduction in cytochrome c in the supernatant of this compound-treated samples compared to the control indicates the inhibition of its release.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are critical for understanding the complex biological processes and experimental procedures involving this compound.
Caption: Signaling pathway of this compound in the intrinsic apoptosis cascade.
Caption: Experimental workflow for the Cytochrome c release assay.
Synthetic Pathway of this compound
The synthesis of 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride (this compound) is a multi-step process. A representative synthetic scheme is outlined below.
Caption: Synthetic pathway for the this compound compound.
This technical guide provides a foundational understanding of the this compound compound, its target, binding characteristics, and the experimental methodologies used for its characterization. The provided diagrams offer a clear visual representation of the associated pathways and workflows, aiding in the comprehension of its mechanism of action. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
An In-depth Technical Guide on the Cellular Pathways Affected by iMAC2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule iMAC2, a potent inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC). The document details its mechanism of action, impact on cellular pathways, quantitative data, and relevant experimental protocols.
Core Mechanism of Action
This compound, chemically identified as 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, is a specific inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC).[1] The MAC is a critical component of the intrinsic apoptotic pathway, a form of programmed cell death essential for tissue homeostasis.[1][2] Formation of the MAC in the outer mitochondrial membrane is a key step that leads to the release of cytochrome c into the cytosol.[1] This release triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis.[1] By directly blocking the MAC, this compound prevents the release of cytochrome c and thus exhibits a potent anti-apoptotic effect.[1][3]
Affected Cellular Pathway: The Intrinsic Apoptotic Pathway
The primary cellular pathway affected by this compound is the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) that promote MAC formation and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that inhibit it.[2] this compound intervenes at a crucial downstream step by directly inhibiting the formed channel.
Below is a diagram illustrating the intrinsic apoptosis pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental planning.
| Parameter | Value | Cell Line / Condition | Reference |
| IC₅₀ (MAC inhibition) | 28 nM | Biochemical Assay | [2][3][4] |
| IC₅₀ (Cytochrome c release inhibition) | 0.68 µM | Bid-induced Bax activation | [4] |
| Effective Concentration | 5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [2] |
| LD₅₀ | 15,000 nM (15 µM) | Not specified | [3] |
| Solubility | ≤ 5 mM | In DMSO | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
This protocol describes a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a specific adherent cell line using an MTT assay to measure cell viability.[2]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]
-
-
This compound Treatment:
-
Prepare a 2X stock solution of the highest concentration of this compound to be tested in complete medium. A starting range of 10 nM to 10 µM is recommended.[2]
-
Perform serial dilutions to prepare a range of 2X this compound concentrations.
-
Remove the medium from the wells and add 100 µL of the various this compound concentrations to the respective wells. Include vehicle control (DMSO) and untreated control wells.[2]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
This protocol is for assessing the direct inhibitory effect of this compound on cytochrome c release from isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Mitochondrial assay buffer
-
Recombinant tBid and Bax proteins (or other apoptotic stimulus)
-
This compound compound
-
DMSO (vehicle control)
-
Centrifuge
-
Western blot supplies or ELISA kit for cytochrome c detection
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from the chosen cell or tissue type using a standard differential centrifugation protocol.
-
Pre-incubation with this compound:
-
Induction of Apoptosis:
-
Induce apoptosis by adding a pro-apoptotic agent, such as recombinant tBid and Bax proteins, to the mitochondrial suspension.[1]
-
-
Separation of Mitochondria and Supernatant:
-
Incubate for the desired time, then centrifuge the mitochondrial suspension at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[1]
-
-
Detection of Cytochrome c:
-
Carefully collect the supernatant (cytosolic fraction) and the mitochondrial pellet.
-
Analyze the amount of cytochrome c in the supernatant and pellet fractions using Western blotting or an ELISA. A decrease in cytochrome c in the supernatant of this compound-treated samples compared to the control indicates inhibition of its release.[1]
-
Below is a diagram of the experimental workflow for the in vitro cytochrome c release assay.
References
Methodological & Application
Unlocking the Potential of iMAC2 in Cellular Research: A Guide for Scientists
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the ability to modulate specific pathways is paramount for understanding disease mechanisms and developing novel therapeutics. iMAC2, a potent and specific inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), has emerged as a critical tool for researchers studying the intrinsic apoptotic pathway.[1][2][3] By blocking the release of cytochrome c from the mitochondria, this compound effectively halts the downstream caspase cascade that leads to programmed cell death.[1][2][3] These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, offering detailed protocols and data to empower your research.
Data Presentation: Quantitative Insights into this compound Activity
The following table summarizes key quantitative parameters of this compound, providing a quick reference for designing and interpreting your experiments.
| Parameter | Value | Cell Line / Condition | Reference |
| IC₅₀ (MAC Inhibition) | 28 nM | Biochemical Assay | [2][4] |
| IC₅₀ (Cytochrome c Release Inhibition) | 0.68 µM | HeLa cells (Liposome channel assay) | [4] |
| Effective Concentration (Apoptosis Reduction) | 5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [2][4] |
| LD₅₀ | 15,000 nM (15 µM) | Not specified | [2] |
| Solubility in DMSO | ≤ 5 mM | Not applicable | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of this compound's mechanism and its application in experimental settings, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
Here, we provide detailed methodologies for key experiments involving this compound.
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for cell viability in a specific adherent cell line.
Materials:
-
This compound compound
-
Adherent cell line of interest
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[4]
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium from a stock solution in DMSO.
-
Remove the medium from the wells and add 100 µL of the various this compound concentrations to the respective wells.
-
Include wells with a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[4]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in a cell population treated with this compound followed by an apoptotic stimulus, using flow cytometry.
Materials:
-
This compound compound
-
Suspension or adherent cell line of interest
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., staurosporine, etoposide)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., Jurkat cells) in a 6-well plate at a density of 2 x 10⁵ cells/mL. For adherent cells, allow them to attach overnight.
-
Pre-treat cells with a vehicle control and varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) for 1 hour.[3]
-
Induce apoptosis by adding a known stimulus at a predetermined concentration.
-
Incubate for the appropriate duration to induce apoptosis.
-
-
Staining:
-
Harvest the cells (for adherent cells, use trypsin and neutralize).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour.
-
Gate on the cell population of interest.
-
Analyze the fluorescence intensity to distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[3]
-
Protocol 3: Assessment of Mitochondrial Cytochrome c Release
This protocol details the immunofluorescent staining and flow cytometric analysis of cytochrome c release from the mitochondria, a key event inhibited by this compound.
Materials:
-
This compound compound
-
Cell line of interest
-
Apoptotic stimulus
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-cytochrome c antibody (primary antibody)
-
Fluorescently-labeled secondary antibody (if required)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound and an apoptotic stimulus as described in Protocol 2.
-
-
Cell Staining:
-
Harvest and wash the cells with PBS.
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer to allow antibody access to the mitochondria.[4]
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the anti-cytochrome c antibody.
-
If using an unconjugated primary antibody, wash and incubate with a fluorescently-labeled secondary antibody.[4]
-
Wash the cells and resuspend in PBS for flow cytometry analysis.[4]
-
-
Flow Cytometry Analysis:
Troubleshooting and Best Practices
-
Solubility: Ensure this compound is fully dissolved in DMSO before further dilution in cell culture medium to prevent precipitation. The final DMSO concentration in the culture medium should ideally be kept below 0.5%.[4]
-
Time-Course Experiments: The optimal incubation time for this compound treatment can vary between cell lines and experimental conditions. It is recommended to perform a time-course experiment to determine the ideal duration.[4]
-
Cytotoxicity: In some healthy, non-cancerous cell lines, this compound may exhibit cytotoxicity at concentrations close to its effective anti-apoptotic dose. It is crucial to perform dose-response experiments to determine the therapeutic window in your specific cell model.[5]
-
Controls: Always include appropriate controls in your experiments, including untreated cells, vehicle-treated cells (DMSO), and cells treated with the apoptotic stimulus alone.
By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can effectively harness the power of this compound to investigate the intricate mechanisms of apoptosis and explore its potential in various therapeutic areas.
References
iMAC2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing iMAC2, a potent and specific inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), for in vitro research. This document outlines the mechanism of action, effective concentrations, and detailed protocols for assessing the anti-apoptotic efficacy of this compound.
Introduction
This compound is a small molecule inhibitor that targets a key component of the intrinsic apoptotic pathway, the Mitochondrial Apoptosis-Induced Channel (MAC).[1] By inhibiting the MAC, this compound effectively blocks the release of cytochrome c from the mitochondria, a critical event in the activation of the caspase cascade that leads to programmed cell death.[1][2] This anti-apoptotic activity makes this compound a valuable tool for investigating the mechanisms of cell death and survival in various research areas, particularly in oncology.[1]
Mechanism of Action
This compound exerts its anti-apoptotic effects by directly inhibiting the MAC, which is formed in the outer mitochondrial membrane in response to cellular stress or pro-apoptotic signals.[1] The formation of this channel, primarily through the oligomerization of Bax and/or Bak proteins, allows for the release of intermembrane space proteins like cytochrome c into the cytosol.[1] Cytosolic cytochrome c then binds to Apaf-1, initiating the formation of the apoptosome and subsequent activation of caspase-9 and effector caspases like caspase-3, ultimately leading to cellular dismantling.[1][3] this compound intervenes early in this cascade by preventing the opening of the MAC, thereby halting the downstream apoptotic signaling.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound from various in vitro studies, providing a reference for experimental design.
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ (MAC inhibition) | 28 nM | Biochemical Assay | [2][3][4] |
| IC₅₀ (Cytochrome c release inhibition) | 0.68 µM | Bid-induced Bax activation | [2] |
| Effective Concentration (Apoptosis Reduction >50%) | 2.5 µM - 5 µM | FL5.12 cells (Staurosporine-induced) | [4][5] |
| LD₅₀ | 15,000 nM (15 µM) | Not specified | [4] |
| Solubility in DMSO | ≤ 5 mM | Not applicable | [6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and a general experimental approach for its study, the following diagrams are provided.
Experimental Protocols
The optimal concentration and incubation time for this compound are cell-type and experimental condition-dependent.[7] Therefore, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific model. A starting concentration range of 10 nM to 10 µM is recommended for initial experiments.[6]
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in an adherent cell line by measuring cell viability.
Materials:
-
This compound
-
Adherent cell line of interest
-
Complete cell culture medium
-
MTT solution
-
DMSO
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting range of 10 nM to 10 µM is recommended.[6] Remove the medium and add 100 µL of the various this compound concentrations to the respective wells.[6] Include vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated control wells.[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Assay: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6] Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate gently for 10 minutes.[6]
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader.[6] Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.[6]
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
6-well plates
-
This compound
-
Apoptotic stimulus (e.g., Staurosporine)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/mL.[3] For adherent cells, allow them to adhere overnight.[3]
-
Pre-treat cells with a vehicle control and varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) for 1 hour.[3]
-
Induce apoptosis by adding an apoptotic stimulus (e.g., 1 µM Staurosporine) and incubate for 4 hours.[3]
-
Cell Harvesting and Staining: Harvest the cells, including any floating cells, and wash with ice-cold PBS.[6]
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
White-walled 96-well plates
-
Cell line of interest
-
This compound
-
Apoptotic stimulus (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Reagent
Methodology:
-
Cell Culture and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3]
-
Pre-treat cells with a vehicle control and varying concentrations of this compound for 1 hour.[3]
-
Induce apoptosis with an appropriate stimulus (e.g., 1 µM Staurosporine) and incubate for 3 hours.[3]
-
Assay Procedure: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[3] Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[3]
-
Incubate at room temperature for 1-2 hours and measure luminescence using a plate reader.
Protocol 4: Cytochrome c Release Assay by Western Blot
This assay directly measures the inhibition of a key event in the intrinsic apoptotic pathway.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
This compound
-
Apoptotic stimulus
-
Digitonin-based cell permeabilization buffer
-
Primary antibody specific for cytochrome c
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with varying concentrations of this compound followed by an apoptotic stimulus.[5] Include appropriate controls.[6]
-
Cell Fractionation: Harvest cells and separate the cytosolic fraction from the mitochondrial fraction using a digitonin-based cell permeabilization method.[5]
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting on both fractions to detect the presence of cytochrome c.[2][5]
-
Data Analysis: Quantify the amount of cytochrome c in the supernatant and mitochondrial fractions by densitometry of the Western blot bands.[2] A decrease in cytochrome c in the supernatant of this compound-treated samples compared to the control indicates inhibition of its release.[2]
Troubleshooting and Optimization
-
Solubility: Ensure this compound is fully dissolved in DMSO before further dilution in cell culture medium to prevent precipitation.[6][7] The final DMSO concentration in the culture should typically be below 0.5% to avoid solvent-induced toxicity.[6][7]
-
Cytotoxicity: At concentrations close to its effective anti-apoptotic dose, this compound may exhibit cytotoxicity in some cell lines.[8] It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your specific cell line.[7]
-
Compound Stability: Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.[8]
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the intrinsic apoptotic pathway and modulate cell death in their specific experimental systems.
References
Subject: iMAC2 Applications in Cancer Cell Line Studies
To: Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol ID: ANP-2025-iMAC2-CCL
Introduction: Clarification of "iMAC2" in Biomedical Research
An extensive review of scientific and medical literature reveals no evidence of a therapeutic agent or biological target known as "this compound" in the context of cancer cell line studies. Initial investigations into this query have consistently pointed towards an industrial monitoring and control system, indicating a potential misinterpretation of the term in a biomedical context.[1]
A comprehensive search of major scientific databases, clinical trial registries, and patent repositories for terms such as "this compound therapeutic potential," "this compound mechanism of action," and "this compound signaling pathway" yielded no relevant results in the field of oncology or molecular biology.[1] It is concluded that "this compound" is not a recognized name for any drug, protein, gene, or signaling pathway currently under investigation for therapeutic purposes in cancer.[1]
One isolated reference to a compound named "this compound" was found in a technical support document from a chemical supplier. This document provides limited data on its anti-apoptotic potency. However, this information is not sufficient to form the basis of a detailed application note for cancer cell line studies.
Given the lack of scientifically validated information, this document will proceed by outlining a general framework for characterizing a novel inhibitor of apoptosis in cancer cell lines, using the limited available data on the referenced "this compound" compound as a hypothetical example. This will include standardized protocols and data presentation formats that are broadly applicable in cancer research.
Hypothetical Target and Mechanism of Action
For the purpose of this document, we will hypothesize that "this compound" is an inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), a component of the intrinsic apoptosis pathway. The limited available data suggests it has anti-apoptotic properties.
Proposed Signaling Pathway
The intrinsic apoptosis pathway is a critical regulator of cell death in response to various cellular stresses, including DNA damage and oncogene activation. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are key regulators of this pathway. Upon activation, pro-apoptotic proteins lead to the formation of the MAC in the outer mitochondrial membrane, resulting in the release of cytochrome c and subsequent activation of caspases, ultimately leading to apoptosis. A hypothetical inhibitor like this compound would block the formation or function of the MAC, thereby preventing apoptosis.
Quantitative Data Summary
The following table summarizes the limited available data for the compound referred to as this compound and related compounds.[2] This data is provided for illustrative purposes only.
| Compound | MAC Closure IC50 (nM) | Apoptosis Inhibition IC50 (µM) in FL5.12 cells |
| This compound | 28 | 2.5 |
| iMAC1 | 19 | Not Reported |
| iMAC3 | 966 | Not Reported |
| iMAC4 | 33 | Not Reported |
| iMAC5 | 680 | Not Reported |
| Table 1: Potency of iMAC compounds in biochemical and cell-based assays.[2] |
Experimental Protocols
The following are standard protocols used to characterize the effects of a novel anti-apoptotic agent in cancer cell lines.
Cell Viability and Cytotoxicity Assays
This protocol describes a method to assess the effect of a compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of choice
-
Appropriate cell culture medium and supplements
-
Test compound (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
-
White, clear-bottom 96-well assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cancer cells in a white, clear-bottom 96-well plate at a density optimized for logarithmic growth over the course of the experiment.
-
Allow cells to attach and resume logarithmic growth for 24 hours.
-
Prepare a serial dilution of the test compound in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Add the compound serial dilutions and vehicle control to the appropriate wells.
-
Incubate the plate at 37°C and 5% CO2 for a predetermined time course (e.g., 24, 48, 72 hours).
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells.
-
Plot the percentage of viable cells versus the log of the compound concentration to determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Cancer cell line of choice
-
Appropriate cell culture medium and supplements
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at various concentrations for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Conclusion and Future Directions
While the term "this compound" as a therapeutic agent in cancer research appears to be a misnomer, the principles of characterizing a novel anti-apoptotic compound are well-established. The protocols and frameworks provided in this document offer a standardized approach for researchers to evaluate the potential of such molecules in cancer cell line studies. Should "this compound" be an internal codename for a novel compound, further clarification and disclosure of its chemical structure and biological target are necessary for any meaningful scientific investigation. Researchers are encouraged to verify the nomenclature of their compounds of interest against public scientific databases to ensure clarity and avoid ambiguity.
References
Application Notes and Protocols: Utilizing iMAC2 to Investigate Cytochrome c Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), to study the mechanisms of cytochrome c release in various cell-based models. This document outlines the scientific background, detailed experimental protocols, data presentation guidelines, and visual representations of the key pathways and workflows.
Introduction to this compound and its Role in Apoptosis
This compound is a small molecule inhibitor of the mitochondrial apoptosis-induced channel (MAC), a critical component in the intrinsic pathway of programmed cell death. The formation of the MAC in the outer mitochondrial membrane, primarily through the oligomerization of Bax and/or Bak proteins, is a pivotal event that facilitates the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[1] Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome and the subsequent activation of an initiator caspase, caspase-9.[2] Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[2]
This compound intervenes early in this cascade by directly targeting and inhibiting the MAC, thereby preventing the release of cytochrome c and halting downstream apoptotic signaling.[1][3] This makes this compound an invaluable tool for researchers studying the mechanisms of apoptosis and for professionals in drug development seeking to modulate cell death pathways. Increased mitochondrial Ca2+ accumulation is a known trigger for the release of cytochrome c.[4][5]
Quantitative Data Summary
The efficacy of this compound and other related compounds in inhibiting apoptosis and cytochrome c release has been documented. The following table summarizes key quantitative data from available research.
| Compound | Target | IC50 (MAC Closure) | IC50 (Apoptosis Inhibition) | Notes |
| This compound | MAC | 28 nM[6][7] | 2.5 µM[3] | Reduces staurosporine-induced apoptosis in FL5.12 cells by over 50%.[3][6] Inhibits cytochrome c release induced by Bid-activated Bax with an IC50 of 0.68 µM.[6] |
| iMACs (general) | MAC | 19 - 966 nM[3] | Not specified | Irreversibly close the MAC in reconstituted mitochondrial outer membranes.[3] |
| Bci1 and Bci2 | MAC | Not specified | Not specified | Previously shown to block cytochrome c release.[3] |
Signaling Pathway
The following diagram illustrates the intrinsic apoptotic pathway and the point of intervention for this compound.
Caption: Intrinsic apoptosis pathway and this compound inhibition.
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory effect of this compound on cytochrome c release.
Cell Culture and Treatment
-
Cell Line Selection: Choose a suitable cell line for apoptosis studies (e.g., HeLa, Jurkat, or FL5.12 cells).
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Induction of Apoptosis: Induce apoptosis using a known stimulus such as staurosporine (a broad-spectrum protein kinase inhibitor) or etoposide (a topoisomerase II inhibitor).[8] The optimal concentration and incubation time for the apoptotic inducer should be determined empirically for each cell line.
-
This compound Treatment: Pre-treat the cells with a range of this compound concentrations for a specific duration (e.g., 1 hour) before adding the apoptotic stimulus. Include a vehicle control (e.g., DMSO).
Experimental Workflow for Cytochrome c Release Assay
The following diagram outlines the workflow for the cytochrome c release assay.
Caption: Workflow for cytochrome c release assay.
Protocol: Subcellular Fractionation and Western Blotting
This protocol is adapted from commercially available cytochrome c releasing apoptosis assay kits.
Materials:
-
Cytosol Extraction Buffer
-
Mitochondrial Extraction Buffer
-
Protease Inhibitor Cocktail
-
DTT (Dithiothreitol)
-
Dounce tissue grinder
-
Microcentrifuge
-
Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Collection and Washing:
-
Collect approximately 5 x 10^7 cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cells with 10 ml of ice-cold PBS and centrifuge again.
-
-
Cytosolic Extraction:
-
Resuspend the cell pellet in 1 ml of ice-cold Cytosol Extraction Buffer Mix containing DTT and protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Homogenize the cells using a pre-chilled Dounce tissue grinder with 30-50 passes.
-
-
Fractionation:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a fresh tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Mitochondrial Fraction Preparation:
-
Resuspend the mitochondrial pellet in 100 µl of Mitochondrial Extraction Buffer Mix containing DTT and protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cytochrome c, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis
-
A decrease in cytochrome c in the mitochondrial fraction and a corresponding increase in the cytosolic fraction in apoptosis-induced cells indicates cytochrome c release.
-
Treatment with this compound is expected to inhibit this translocation, resulting in a retention of cytochrome c in the mitochondrial fraction and a reduction in the cytosolic fraction compared to the induced, untreated control.
-
The purity of the fractions should be confirmed by the presence of COX IV exclusively in the mitochondrial fraction and GAPDH primarily in the cytosolic fraction.
Advanced Application: Correlating Mitochondrial Calcium Dynamics with Cytochrome c Release using Genetically Encoded Calcium Indicators (GECIs)
To directly investigate the relationship between mitochondrial calcium concentration and this compound's effect on cytochrome c release, advanced live-cell imaging techniques can be employed. Genetically encoded calcium indicators (GECIs), such as GCaMP, can be targeted to the mitochondrial matrix (mito-GCaMP) to monitor mitochondrial calcium dynamics in real-time.[9][10]
Experimental Design Logic
The following diagram illustrates the logical flow of an experiment combining GECI imaging with a subsequent cytochrome c release assay.
References
- 1. benchchem.com [benchchem.com]
- 2. genetex.com [genetex.com]
- 3. benchchem.com [benchchem.com]
- 4. Calcium induced release of mitochondrial cytochrome c by different mechanisms selective for brain versus liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Genetically encoded calcium indicators for studying long-term calcium dynamics during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for iMAC2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
iMAC2 is a small molecule inhibitor that targets the mitochondrial apoptosis-induced channel (MAC), a critical component of the intrinsic apoptotic pathway.[1][2] By blocking the MAC, this compound prevents the release of cytochrome c from the mitochondria into the cytosol, which is a key step in the activation of caspases and subsequent programmed cell death.[1][2] This anti-apoptotic activity makes this compound a valuable research tool for studying the mechanisms of apoptosis and investigating potential therapeutic strategies that involve the modulation of cell death pathways.[1] It is important to note that "this compound" is not a widely recognized name for a therapeutic agent in broader scientific literature; it is referenced as a research compound, for instance by BenchChem with catalog number B1667711.[2][3]
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound, providing a quick reference for experimental planning.
| Parameter | Value | Cell Line / Condition | Reference |
| MAC Closure IC₅₀ | 28 nM | N/A (Biochemical Assay) | [1] |
| Cytochrome c Release Inhibition IC₅₀ | 0.68 µM | HeLa cells (Liposome channel assay) | [1] |
| Apoptosis Inhibition IC₅₀ | 2.5 µM | FL5.12 cells | [4] |
| Effective Concentration | 5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [1] |
| Solubility | ≤ 5 mM | In DMSO | [1] |
Signaling Pathway
The intrinsic pathway of apoptosis is initiated by various intracellular stimuli, leading to the formation of the mitochondrial apoptosis-induced channel (MAC). The formation of MAC is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax and Bak promoting its formation, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it.[1] The opening of MAC allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death. This compound exerts its effect by directly inhibiting the MAC, thereby preventing the downstream activation of the caspase cascade.[2]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for cell viability in a specific adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for formazan dissolution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
This compound Preparation: Prepare a 2X stock solution of the highest desired concentration of this compound in complete medium. A starting range of 10 nM to 10 µM is recommended.[1] Perform serial dilutions to create a range of 2X this compound concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the various this compound concentrations to the respective wells.[1] Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Assessment of Cytochrome c Release by Western Blotting
This protocol describes how to assess the inhibitory effect of this compound on cytochrome c release from mitochondria in response to an apoptotic stimulus.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound compound
-
Apoptotic stimulus (e.g., staurosporine, etoposide)
-
Mitochondria isolation kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-cytochrome c, anti-COX IV or other mitochondrial marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a predetermined time, followed by the addition of an apoptotic stimulus. Include appropriate controls (untreated, stimulus only, this compound only).
-
Mitochondrial Isolation: Isolate mitochondria from the cytosolic fraction using a commercial kit or a standard differential centrifugation protocol.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies against cytochrome c and a mitochondrial loading control (e.g., COX IV).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for cytochrome c in the cytosolic fractions. A decrease in cytosolic cytochrome c in this compound-treated samples compared to the stimulus-only control indicates inhibition of its release.[2]
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound.
References
Measuring the Effects of iMAC2 on Caspase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
iMAC2 is a potent, small-molecule inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), a critical component of the intrinsic pathway of apoptosis.[1][2] By directly targeting and inhibiting the MAC, this compound prevents the mitochondrial outer membrane permeabilization that leads to the release of cytochrome c.[1][2] This action effectively halts the downstream activation of the caspase cascade, a series of cysteine proteases that execute the final stages of programmed cell death.[1][2] The primary executioner caspase in this pathway is caspase-3. Understanding the efficacy of this compound in preventing caspase activation is crucial for its development as a potential therapeutic agent in diseases characterized by excessive apoptosis. These application notes provide detailed protocols for assessing the anti-apoptotic efficacy of this compound by measuring its effects on caspase-3 activity.
Mechanism of Action: this compound in the Intrinsic Apoptotic Pathway
The intrinsic pathway of apoptosis is triggered by various intracellular stress signals, leading to the formation of the MAC in the outer mitochondrial membrane. This channel, primarily formed by the oligomerization of Bax and Bak proteins, facilitates the release of cytochrome c into the cytoplasm.[1] In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3, ultimately leading to the dismantling of the cell. This compound intervenes at an early, critical stage by inhibiting the MAC, thereby preventing cytochrome c release and subsequent caspase activation.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Compound | Target | IC50 (nM) | Cell Line | Effect on Apoptosis/Caspase Pathway |
| This compound | Mitochondrial Apoptosis-Induced Channel (MAC) | 28 | - | Direct inhibition of the channel. |
| This compound | Bid-induced Cytochrome c Release | 680 | - | Inhibition of cytochrome c release. |
| This compound | Staurosporine-induced Apoptosis | - | FL5.12 | Reduces apoptosis by over 50% at 5 µM. |
Experimental Workflow
A general workflow to assess the anti-apoptotic efficacy of this compound involves pre-treating cells with various concentrations of the inhibitor, followed by the induction of apoptosis with a known stimulus. The activity of caspase-3 is then quantified using a colorimetric or fluorometric assay.
Detailed Experimental Protocols
The following are detailed protocols for measuring caspase-3 activity in cell lysates. These can be adapted to assess the inhibitory effect of this compound.
Protocol 1: Colorimetric Caspase-3 Activity Assay
This assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate Ac-DEVD-pNA by caspase-3.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-pNA), 4 mM stock in DMSO
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment:
-
For adherent cells, seed in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
For suspension cells, seed at a density of 2-5 x 10^5 cells/well.
-
Pre-treat cells with a vehicle control (DMSO) and varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for 1-2 hours.
-
Induce apoptosis by adding an apoptotic stimulus (e.g., 1 µM Staurosporine) and incubate for the desired time (typically 3-6 hours). Include an untreated control group.
-
-
Cell Lysis:
-
Pellet suspension cells by centrifugation (300 x g for 5 minutes). For adherent cells, gently scrape them.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay to ensure equal protein loading in the assay.
-
-
Caspase-3 Assay:
-
In a new 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement and Data Analysis:
-
Read the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of a blank well (containing lysis buffer, reaction buffer, and substrate) from all readings.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control. Plot the caspase activity against the concentration of this compound to determine its inhibitory effect.
-
Protocol 2: Fluorometric Caspase-3 Activity Assay
This assay is a more sensitive alternative to the colorimetric assay and is based on the detection of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) after its cleavage from the substrate Ac-DEVD-AMC.
Materials:
-
All materials from Protocol 1, with the following substitutions:
-
Caspase-3 Substrate (Ac-DEVD-AMC), 1 mM stock in DMSO
-
Black 96-well microplate with clear bottoms
-
Microplate reader capable of measuring fluorescence (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1-3 from the Colorimetric Caspase-3 Activity Assay Protocol.
-
-
Caspase-3 Assay:
-
In a black 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Subtract the fluorescence of a blank well from all readings.
-
Calculate the fold-increase in relative fluorescence units (RFU) compared to the untreated control. Plot the caspase activity (as RFU) against the concentration of this compound.
-
Expected Results
Treatment of cells with an apoptosis-inducing agent like staurosporine is expected to cause a significant increase in caspase-3 activity. Pre-treatment with this compound should result in a dose-dependent decrease in this staurosporine-induced caspase-3 activity, as this compound acts upstream to prevent the activation of the caspase cascade.
Troubleshooting
-
Low Caspase Activity:
-
Ensure the apoptosis-inducing agent is active and used at an optimal concentration and incubation time for your cell line.
-
Check the viability of your cells before the experiment.
-
Ensure DTT is freshly added to the reaction buffer, as it is unstable.
-
Increase the incubation time for the caspase assay.
-
-
High Background Reading:
-
Ensure complete removal of culture medium, as it can interfere with the assay.
-
Use a blank control (without cell lysate) to subtract background absorbance or fluorescence.
-
Consider using a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a negative control to confirm that the measured activity is specific to caspase-3.
-
Conclusion
The protocols outlined in this application note provide robust methods for quantifying the inhibitory effect of this compound on caspase-3 activity. By demonstrating the ability of this compound to prevent the activation of a key executioner of apoptosis, these assays are invaluable for the preclinical assessment and validation of this compound as a potential therapeutic agent for diseases associated with dysregulated apoptosis.
References
Application Notes and Protocols for the Handling and Use of iMAC2, a Mitochondrial Apoptosis-Induced Channel Inhibitor
Disclaimer: The term "iMAC2" is predominantly associated with an industrial monitoring and control system. However, in a biomedical research context, "this compound" refers to a small molecule inhibitor of the mitochondrial apoptosis-induced channel (MAC). This document pertains to the latter. It is important to note that detailed long-term storage and stability data for the this compound compound are not extensively available in the public domain. The following information is based on available application notes for its use in experimental settings.
Introduction
This compound is a potent small molecule inhibitor of the mitochondrial apoptosis-induced channel (MAC), a critical component of the intrinsic apoptotic pathway. By blocking the MAC, this compound prevents the release of cytochrome c from the mitochondria into the cytosol, which is a key step in activating the caspase cascade that leads to programmed cell death.[1] This inhibitory action makes this compound a valuable tool for researchers studying apoptosis and exploring therapeutic strategies that involve modulating cell death pathways.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available data. This information is crucial for designing and interpreting experiments involving this compound.
| Parameter | Value | Cell Line / Condition | Reference |
| MAC Closure IC50 | 28 nM | N/A (Biochemical Assay) | [2] |
| Apoptosis Inhibition IC50 | 2.5 µM | Murine FL5.12 cells | [2] |
| Cytochrome c Release Inhibition IC50 | 0.68 µM | HeLa cells (Liposome channel assay) | [1] |
| Effective Concentration | 5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [1] |
| Solubility | ≤ 5 mM | In Dimethyl sulfoxide (DMSO) | [1] |
Long-Term Storage and Stability Recommendations
While specific long-term stability studies are not widely published, general best practices for storing small molecule inhibitors dissolved in DMSO should be followed to ensure compound integrity.
Stock Solutions (in DMSO): For long-term storage, this compound stock solutions should be stored at -20°C.[3] To minimize degradation due to repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[3]
Working Solutions (Aqueous Buffers): this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[4] When preparing working solutions, the DMSO stock should be diluted into the aqueous experimental buffer.[3] It is crucial to ensure that the final DMSO concentration remains low (typically below 0.5% to 1% v/v) to avoid solvent-induced cellular stress or non-specific effects.[1][3][4] Precipitation may occur when diluting the DMSO stock into an aqueous buffer; therefore, it is recommended to add the stock solution drop-wise while vortexing to aid dissolution.[4] The stability of this compound in aqueous buffers over time is not well-documented, and it is advisable to prepare fresh working solutions for each experiment.[2]
Signaling Pathway
The following diagram illustrates the intrinsic apoptosis pathway and highlights the inhibitory action of this compound on the mitochondrial apoptosis-induced channel (MAC). The formation of MAC is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax and Bak promote its assembly, and anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it.[1]
Experimental Protocols
The following protocols are designed to assess the biological activity of this compound and determine its optimal concentration for specific experimental conditions.
Protocol 1: Assessment of Cytotoxicity using a Real-Time Glo™ MT Cell Viability Assay
This protocol provides a method for continuously monitoring the viability of healthy human cell lines in the presence of this compound to assess its cytotoxic effects.[2]
Materials:
-
This compound compound
-
Healthy human cell lines
-
Appropriate cell culture medium and supplements
-
Real-Time Glo™ MT Cell Viability Reagent
-
White, clear-bottom 96-well assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Procedure:
-
Seed healthy human cells in a white, clear-bottom 96-well plate at a density optimized for logarithmic growth over the experiment's duration.[2]
-
Incubate the plate to allow for cell attachment and growth.
-
Add the Real-Time Glo™ MT Cell Viability Reagent to the wells.
-
Take an initial luminescence reading (time 0).[2]
-
Add serial dilutions of this compound and a vehicle control to the appropriate wells.[2]
-
Incubate the plate at 37°C and 5% CO2.[2]
-
Measure luminescence at regular intervals (e.g., 2, 4, 8, 24, 48, and 72 hours).[2]
-
Normalize the luminescence readings at each time point to the time 0 reading for each well.[2]
-
Plot the normalized luminescence versus the log of the this compound concentration to determine the IC50 for cytotoxicity at each time point.[2]
Protocol 2: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol describes a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific adherent cell line by measuring cell viability.[1]
Materials:
-
This compound compound
-
Adherent cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Experimental Workflow:
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]
-
This compound Treatment: Prepare a 2X stock solution of the highest concentration of this compound to be tested in complete medium. A starting range of 10 nM to 10 µM is recommended.[1] Perform serial dilutions to create a range of 2X this compound concentrations. Remove the medium from the wells and add 100 µL of the various this compound concentrations to the respective wells. Include wells with a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated control wells. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well.[1] Incubate the plate for 4 hours at 37°C.[1] Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate gently for 10 minutes to ensure complete dissolution.[1]
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader.[1] Subtract the absorbance of the blank wells (medium only) from all other readings.[1] Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
References
Application Notes and Protocols for iMAC2 in Combination with Other Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
iMAC2 is a potent and specific small molecule inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC).[1] By blocking the MAC, this compound prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic pathway of apoptosis.[1] This anti-apoptotic activity makes this compound a valuable research tool for studying programmed cell death. In the context of cancer research and drug development, targeting the apoptotic machinery is a promising therapeutic strategy. However, cancer cells often develop resistance to single-agent therapies. Combining therapeutic agents that target different nodes of the apoptotic pathway or other critical cellular processes can offer a synergistic approach to overcoming resistance and enhancing therapeutic efficacy.
These application notes provide a generalized framework for investigating the effects of this compound in combination with other research compounds, such as Bcl-2 family inhibitors or conventional chemotherapeutic agents. Due to a lack of specific published studies on this compound in combination therapies, the following protocols and data are presented as a general guide and should be adapted for specific experimental contexts.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available in vitro data. This information is crucial for designing initial experiments to determine optimal working concentrations.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (MAC inhibition) | 28 nM | Biochemical Assay | [2] |
| IC50 (Cytochrome c release) | 0.68 µM | HeLa cells | [2] |
| Effective Concentration | 5 µM | FL5.12 cells (Reduces apoptosis by >50%) | [2] |
| Solubility | ≤ 5 mM | In DMSO | [2] |
Signaling Pathways and Rationale for Combination Therapies
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[3] An imbalance in these proteins can lead to evasion of apoptosis, a hallmark of cancer. This compound directly targets the final step of mitochondrial outer membrane permeabilization (MOMP) by inhibiting the MAC.[1]
Diagram of the Intrinsic Apoptosis Pathway and Potential Combination Targets
Caption: The intrinsic apoptosis pathway, highlighting the inhibitory action of this compound on the MAC and a potential combination strategy with Bcl-2 inhibitors.
Rationale for Combination with Bcl-2 Inhibitors (e.g., Venetoclax):
-
Synergistic Apoptosis Induction: Bcl-2 inhibitors like Venetoclax sequester anti-apoptotic proteins, thereby "priming" the cell for apoptosis by unleashing pro-apoptotic Bax and Bak.[4] However, cancer cells can exhibit resistance through various mechanisms. By subsequently inhibiting the MAC with this compound, any residual potential for cytochrome c release is blocked, which could theoretically be overcome by the upstream pressure from activated Bax/Bak. A more likely synergistic interaction would be in overcoming resistance mechanisms that are downstream of Bcl-2.
Rationale for Combination with Chemotherapeutic Agents (e.g., Doxorubicin):
-
Enhanced Efficacy: Conventional chemotherapies like doxorubicin induce DNA damage, which in turn activates the intrinsic apoptotic pathway.[5][6] However, tumor cells can upregulate anti-apoptotic proteins to resist chemotherapy-induced cell death. Combining doxorubicin with this compound could potentially lower the threshold for apoptosis induction. While this compound is an inhibitor of apoptosis, in a therapeutic context, a more logical partner would be a pro-apoptotic agent. A hypothetical scenario for synergy could involve targeting a separate survival pathway with another agent while using doxorubicin to induce apoptotic pressure, and this compound as a tool to dissect the downstream mechanisms. For the purpose of this generalized protocol, we will explore the combination of this compound with a Bcl-2 inhibitor to illustrate a synergistic pro-apoptotic strategy, assuming a hypothetical pro-apoptotic analogue of this compound or a scenario where transient MAC inhibition could be beneficial.
Experimental Protocols
The following are generalized protocols for investigating the combination of this compound with another research compound, for example, a Bcl-2 inhibitor.
Determination of Single-Agent IC50 Values
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the combination partner in the cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination partner (e.g., Venetoclax, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination partner in complete culture medium. A common starting range is 0.01 to 100 µM.
-
Treatment: Treat the cells with the single agents at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Combination Index (CI) Analysis for Synergy
Objective: To determine if the combination of this compound and the partner compound results in synergistic, additive, or antagonistic effects.
Workflow for Combination Index Analysis
Caption: A workflow diagram for determining the synergistic effects of a drug combination using the Combination Index method.
Protocol:
-
Experimental Design: Based on the single-agent IC50 values, design a combination experiment using a constant ratio of the two drugs (e.g., based on the ratio of their IC50s).
-
Treatment: Treat cells with serial dilutions of the single agents and the combination.
-
Viability Assay: After the desired incubation period, perform a cell viability assay.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Western Blot Analysis of Apoptosis Markers
Objective: To assess the effect of the combination treatment on key proteins in the apoptotic pathway.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Protocol:
-
Cell Lysis: Lyse cells treated with single agents and the combination at synergistic concentrations.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against apoptosis-related proteins, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system. Analyze changes in protein expression and cleavage as indicators of apoptosis.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following combination treatment.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the drug combination and single agents. Harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The provided application notes and protocols offer a foundational approach for investigating the potential of this compound in combination with other research compounds. While specific data on this compound combinations are currently unavailable in the public domain, the principles of targeting the intrinsic apoptotic pathway suggest that combination strategies could be a fruitful area of research. By systematically evaluating synergy and elucidating the molecular mechanisms of action, researchers can advance our understanding of apoptosis and potentially identify novel therapeutic strategies for diseases like cancer. It is imperative to carefully optimize experimental conditions and to validate findings in relevant cellular and preclinical models.
References
- 1. Frontiers | Tumor-Specific Induction of the Intrinsic Apoptotic Pathway—A New Therapeutic Option for Advanced Prostate Cancer? [frontiersin.org]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Mitochondrial apoptosis-induced channel - Wikipedia [en.wikipedia.org]
- 4. Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of Doxorubicin and siRNA-Mediated Silencing of Mcl-1 Using Cationic Niosomes against 3D MCF-7 Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
iMAC2 Experimental Results: Technical Support Center
Welcome to the technical support center for the iMAC2 (Immuno-Modulatory Affinity Capture v2) platform. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound platform?
The this compound platform is designed for the sensitive detection and quantification of interactions between a drug candidate and cell surface proteins in a high-throughput format. It is primarily used in drug development for target validation, lead optimization, and off-target screening by assessing the binding affinity and kinetics of novel compounds on live immune cells.
Q2: What type of controls are recommended for a typical this compound experiment?
To ensure data quality and proper interpretation, it is essential to include the following controls in your experimental design:
-
Negative Control: Cells that have not been treated with the drug candidate to establish a baseline signal.
-
Positive Control: A known binder to the target of interest to confirm the assay is working correctly.
-
Isotype Control: A non-specific antibody of the same isotype as the detection antibody to control for non-specific binding.
-
Vehicle Control: Cells treated with the same vehicle (e.g., DMSO) used to dissolve the drug candidate to account for any effects of the solvent.
Q3: How should I store the this compound reagents?
All this compound reagents should be stored at 2-8°C. Do not freeze the reagents, as this can lead to a loss of performance. Please refer to the specific product datasheet for detailed storage instructions and shelf life.
Troubleshooting Guides
This section addresses common issues that you may encounter during your this compound experiments.
Issue 1: High Background Signal
A high background signal can mask the specific signal from your drug-target interaction, leading to false positives and inaccurate quantification.
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer to more effectively remove unbound reagents. |
| High concentration of detection antibody | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-specific binding of the drug candidate | Include a blocking step using a suitable blocking agent (e.g., BSA or serum) before adding the drug candidate. |
| Cellular autofluorescence | If using a fluorescence-based readout, ensure you are using the correct filter sets and consider using a viability dye to exclude dead cells, which can be highly autofluorescent. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Inactive drug candidate | Verify the integrity and activity of your drug candidate using an orthogonal method. |
| Low target expression | Confirm the expression level of the target protein on your cell line using a validated method such as flow cytometry or western blot. |
| Suboptimal incubation times or temperatures | Optimize the incubation times and temperatures for both the drug candidate and the detection antibody. |
| Incorrect reagent preparation | Ensure all reagents were prepared according to the protocol and have not expired. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes are dispensed into each well. |
| Cell clumping | Ensure cells are in a single-cell suspension before plating. Gentle trituration or passing the cells through a cell strainer can help. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with PBS or media. |
| Inconsistent washing | Use an automated plate washer if available to ensure uniform washing across the plate. |
Experimental Protocols
Standard this compound Protocol for Compound Screening
-
Cell Preparation:
-
Culture and harvest your immune cells of interest.
-
Wash the cells twice with PBS and resuspend in this compound Assay Buffer to a final concentration of 1 x 10^6 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of your drug candidate in this compound Assay Buffer.
-
Add 50 µL of the diluted compound to the appropriate wells. For control wells, add 50 µL of Assay Buffer with vehicle.
-
Incubate the plate at 37°C for 1 hour.
-
-
Washing:
-
Centrifuge the plate at 300 x g for 3 minutes and carefully aspirate the supernatant.
-
Wash the cells three times with 200 µL of this compound Wash Buffer per well.
-
-
Detection Antibody Incubation:
-
Dilute the fluorescently labeled detection antibody to its optimal concentration in this compound Assay Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Final Wash and Data Acquisition:
-
Wash the cells three times with 200 µL of this compound Wash Buffer.
-
Resuspend the cells in 100 µL of this compound Readout Buffer.
-
Acquire data on a compatible plate reader or flow cytometer using the appropriate excitation and emission wavelengths.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: The standard experimental workflow for the this compound assay.
Caption: A decision tree for troubleshooting high background signals.
Caption: A generic immune cell signaling pathway modulated by a drug candidate.
Technical Support Center: Optimizing iMAC2 Incubation Time for Apoptosis Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing iMAC2 incubation time in apoptosis inhibition experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, focusing on optimizing incubation time for effective apoptosis inhibition.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High well-to-well variability in apoptosis assays. | - Inconsistent cell seeding density.- Cells are not in a logarithmic growth phase.- Inconsistent incubation times. | - Ensure a homogenous cell suspension before and during seeding by gently mixing between pipetting.- Seed cells at a density that ensures they are in the logarithmic growth phase and not over-confluent at the end of the experiment.[1]- Use a multichannel pipette for simultaneous addition of this compound and apoptosis-inducing agents to minimize timing variations. |
| Low or no observable this compound activity (no inhibition of apoptosis). | - Inappropriate Incubation Time: The pre-incubation or co-incubation time may be insufficient for this compound to exert its effect before the apoptotic cascade is irreversibly initiated.[1]- Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the Mitochondrial Apoptosis-Induced Channel (MAC).- Cell Line Resistance: Some cell lines may have lower mitochondrial dependence for apoptosis or express high levels of anti-apoptotic proteins.[1]- This compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation.[2] | - Optimize Incubation Time: Conduct a time-course experiment to determine the optimal pre-incubation and co-incubation times for your specific cell line and apoptotic stimulus. (See detailed protocol below).- Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A good starting range is 10 nM to 10 µM.[3]- Cell Line Selection: If resistance is suspected, consider using a different cell line known to be sensitive to intrinsic pathway-mediated apoptosis.- Proper Handling: Prepare single-use aliquots of the this compound stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] |
| This compound precipitation observed in the culture medium. | - Poor Solubility: this compound is soluble in DMSO, but may precipitate when diluted in aqueous cell culture medium.[4] | - Prepare a concentrated stock solution in sterile DMSO.[1]- When preparing the working solution, add the DMSO stock to the culture medium drop-wise while gently vortexing to facilitate mixing.[4]- Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent effects.[3] |
| Inconsistent results between experimental replicates. | - Variability in Apoptotic Inducer: The concentration or activity of the apoptosis-inducing agent may vary.- Cellular Stress: Inconsistent cell culture conditions can lead to variability in the apoptotic response.[5] | - Prepare a fresh stock of the apoptosis-inducing agent and use calibrated pipettes for accurate dispensing.- Maintain consistent cell culture conditions, including confluency, passage number, and media composition.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific small molecule inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC).[1][6] The MAC is a key component of the intrinsic apoptotic pathway. Its formation on the outer mitochondrial membrane, involving pro-apoptotic proteins like Bax and Bak, leads to the release of cytochrome c into the cytosol.[6][7] This release triggers a caspase activation cascade, culminating in programmed cell death.[6][8] this compound blocks the MAC, thereby preventing cytochrome c release and inhibiting apoptosis.[3][6]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: A recommended starting concentration for cell-based assays is 5 µM.[1][2] For incubation time, a common starting point is a 1-hour pre-treatment with this compound, followed by co-incubation with the apoptotic stimulus for a duration determined by the kinetics of the inducer (e.g., 4 to 24 hours).[1][8] However, it is crucial to empirically determine the optimal concentration and incubation time for your specific cell line and experimental conditions by performing dose-response and time-course experiments.[1][3]
Q3: How should I design an experiment to optimize the this compound incubation time?
A3: To optimize the incubation time, you should perform a time-course experiment. This involves pre-treating your cells with an effective concentration of this compound for varying durations (e.g., 1, 2, 4, and 6 hours) before inducing apoptosis. Subsequently, you will co-incubate the cells with this compound and the apoptotic stimulus for different periods (e.g., 4, 8, 12, and 24 hours). The level of apoptosis should be measured at each time point to identify the incubation period that provides the maximal inhibitory effect.
Q4: Can I use this compound with any apoptosis inducer?
A4: this compound specifically inhibits the intrinsic (mitochondrial) pathway of apoptosis. Therefore, it will be most effective when used with inducers that trigger this pathway, such as staurosporine, etoposide, or UV radiation.[8][9] Its effectiveness against inducers that primarily activate the extrinsic (death receptor) pathway may be limited.
Q5: How do I prepare and store this compound?
A5: this compound is soluble in DMSO.[3] It is recommended to prepare a concentrated stock solution in high-quality, sterile DMSO and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] When preparing your working concentration, dilute the stock solution in your cell culture medium. To avoid precipitation, add the this compound stock solution to the medium and mix well before adding it to the cells.[4] Ensure the final DMSO concentration in your culture is kept low (ideally ≤0.1%).[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Condition | Reference |
| IC₅₀ (MAC inhibition) | 28 nM | Biochemical Assay | [3][8] |
| IC₅₀ (Cytochrome c release inhibition) | 680 nM | - | [6] |
| Effective Concentration (in cells) | 5 µM | Reduces staurosporine-induced apoptosis by over 50% in FL5.12 cells. | [1][6] |
| Solubility | ≤ 5 mM | In DMSO | [3] |
Experimental Protocols
Detailed Protocol for Optimizing this compound Incubation Time
This protocol provides a framework for determining the optimal pre-incubation and co-incubation times for this compound in your specific experimental setup using an Annexin V/Propidium Iodide (PI) apoptosis assay.
Materials:
-
Cell line of interest
-
This compound
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
96-well or 6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 6-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment. Allow cells to adhere overnight.[6]
-
This compound Pre-treatment (Time-Course):
-
Prepare a working solution of this compound at its optimal concentration (determined from a dose-response experiment, e.g., 5 µM) in complete culture medium.
-
Remove the old medium from the cells.
-
Add the this compound-containing medium to the cells.
-
Incubate for different pre-treatment durations (e.g., 1, 2, 4, 6 hours). Include a vehicle control (DMSO) for the longest pre-treatment time.
-
-
Apoptosis Induction and Co-incubation (Time-Course):
-
After the respective pre-treatment times, add the apoptosis-inducing agent (at a pre-determined optimal concentration) to the wells.
-
Co-incubate the cells with this compound and the apoptotic stimulus for various time points (e.g., 4, 8, 12, 24 hours).
-
-
Cell Harvesting and Staining:
-
At the end of each co-incubation period, harvest the cells. For adherent cells, gently trypsinize and collect the cells, including any floating cells from the supernatant.[10]
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Plot the percentage of apoptotic cells against the different pre-incubation and co-incubation times to determine the optimal incubation period that results in the maximum inhibition of apoptosis by this compound.
-
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound inhibits the intrinsic apoptosis pathway by blocking the MAC.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: iMAC2 Platform
Navigating the complexities of novel therapeutic platforms is crucial for successful research and development. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when working with the iMAC2 (inducible Modular Antibody-based Chimeras 2) system. Our goal is to help you anticipate and resolve issues related to off-target effects, ensuring the specificity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects with the this compound system?
Off-target effects in the this compound system can arise from several factors. These primarily include the non-specific binding of the antibody component to unintended proteins or receptors on the cell surface, and the premature or leaky activation of the this compound chimera in the absence of the inducing agent. Additionally, the enzymatic component of the chimera could have broader substrate specificity than intended, leading to the modification of non-target molecules.
Q2: How can I experimentally validate potential off-target effects observed in my this compound experiments?
To validate suspected off-target effects, a multi-pronged approach is recommended. This includes performing proteomics analysis to identify unintendedly modified or degraded proteins, conducting cell viability and proliferation assays on a panel of cell lines with varying expression levels of the intended target and potential off-targets, and utilizing rescue experiments where the expression of a suspected off-target protein is restored to see if the observed phenotype is reversed.
Q3: What control experiments are essential to include when assessing this compound specificity?
A robust set of controls is critical for interpreting your results accurately. Key controls include:
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A non-targeting this compound control: An this compound construct with an antibody component that does not recognize any cell surface protein in the experimental system.
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A catalytically inactive this compound control: An this compound construct with a mutation that inactivates the enzymatic domain.
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Treatment with the antibody component alone: This helps to isolate the effects of target binding from the enzymatic activity of the chimera.
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Treatment with the inducing agent alone: This controls for any effects of the small molecule inducer itself.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments and provides systematic approaches to identify and resolve them.
| Observed Problem | Potential Cause | Recommended Solution |
| High cell toxicity in control (non-targeting this compound) experiments | 1. Non-specific binding of the antibody component. 2. Inherent toxicity of the this compound backbone or enzymatic domain. 3. Contamination in the this compound preparation. | 1. Sequence analysis of the antibody variable regions to identify potential cross-reactivity motifs. Screen against a panel of related and unrelated cell surface proteins. 2. Test a catalytically inactive this compound control to distinguish between binding-mediated and enzyme-mediated toxicity. 3. Ensure high-purity preparations of the this compound construct. |
| Variable or low potency of the this compound construct | 1. Suboptimal concentration of the inducing agent. 2. Low expression or rapid internalization of the target receptor. 3. Instability of the this compound chimera. | 1. Perform a dose-response curve for the inducing agent to determine the optimal concentration. 2. Quantify target receptor expression on the cell surface (e.g., by flow cytometry). 3. Assess the stability of the this compound construct in culture medium over the time course of the experiment. |
| Discrepancy between in vitro and in vivo efficacy | 1. Poor bioavailability or rapid clearance of the this compound construct or inducing agent in vivo. 2. Immunogenicity of the this compound chimera. 3. Differences in target expression or accessibility between in vitro and in vivo models. | 1. Conduct pharmacokinetic studies to determine the in vivo half-life and distribution. 2. Evaluate the potential for an anti-drug antibody response. Consider humanization of the antibody component if necessary. 3. Validate target expression in the in vivo model using techniques such as immunohistochemistry. |
Experimental Protocols
Protocol 1: Global Proteomics Analysis to Identify Off-Target Substrates
This protocol outlines a mass spectrometry-based approach to identify unintended protein degradation or modification by the this compound system.
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Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the active this compound construct, a catalytically inactive control, and a vehicle control for the desired time period.
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Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a urea-based buffer.
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Protein Digestion: Reduce and alkylate the protein lysates, followed by tryptic digestion.
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TMT Labeling (Optional): For quantitative analysis, label the digested peptides with tandem mass tags.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixtures using a high-resolution mass spectrometer.
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Data Analysis: Identify and quantify proteins. Compare protein abundance between the different treatment groups to identify proteins that are significantly altered by the active this compound construct but not by the controls.
Signaling Pathways and Workflows
Caption: On-target vs. off-target pathways of the this compound system.
Caption: A logical workflow for troubleshooting this compound off-target effects.
iMAC2 cytotoxicity at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of iMAC2, with a specific focus on addressing potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, is a potent and specific inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC).[1] The MAC is a crucial component of the intrinsic apoptotic pathway, facilitating the release of cytochrome c from the mitochondria into the cytosol, which subsequently triggers the caspase cascade leading to programmed cell death.[1] By blocking the MAC, this compound effectively inhibits apoptosis.[1]
Q2: What are the known potency and toxicity values for this compound?
A2: this compound is a highly potent inhibitor of the MAC with a reported half-maximal inhibitory concentration (IC50) of 28 nM.[2] The median lethal dose (LD50) has been determined to be 15000 nM (15 µM).[2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] It is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, the stock solution should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[3]
Q4: At what concentration should I start my experiments with this compound?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. A common starting point for cell-based assays is 5 µM.[3] However, it is strongly recommended to perform a dose-response experiment to determine the optimal (non-toxic) concentration for your specific system.[3][4]
Q5: Are there potential off-target effects or cytotoxicity associated with high concentrations of this compound?
A5: Yes, at concentrations higher than the effective dose for MAC inhibition, this compound may exhibit off-target effects and cytotoxicity.[4] It is suggested that this compound may have a narrow therapeutic window, and concentrations approaching its effective anti-apoptotic dose could be toxic to healthy cells.[4] Long-term inhibition of apoptosis in healthy tissues could also theoretically increase the risk of cells surviving with DNA damage.[4]
Troubleshooting Guide
Issue 1: High cytotoxicity observed even at low concentrations of this compound.
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Possible Cause:
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used in your experiment.[4]
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Compound Instability: The this compound compound may be degrading in the culture medium, leading to the formation of toxic byproducts.[4]
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Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.
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-
Recommended Solution:
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Run a solvent toxicity control: Test the effects of the solvent alone on your cell line at all concentrations used in the experiment.[4] Ensure the final DMSO concentration is low (e.g., <1% v/v).[5]
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Prepare fresh stock solutions: Prepare fresh this compound stock solutions for each experiment and minimize freeze-thaw cycles.[4]
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Perform a dose-response curve: Determine the cytotoxic threshold for your specific cell line by testing a wide range of this compound concentrations.[4]
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Issue 2: Inconsistent cytotoxicity results between experiments.
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Possible Cause:
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Cell Line Variability: Different passages of the same cell line can have varying sensitivities to chemical compounds.[4]
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Assay Variability: The chosen cytotoxicity assay may have inherent variability.[4]
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Pipetting Errors: Inaccurate dispensing of the compound or reagents can lead to inconsistent results.[4]
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Compound Precipitation: this compound may precipitate out of the solution, especially when diluting a concentrated DMSO stock into an aqueous buffer.[5]
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-
Recommended Solution:
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Use consistent cell passage numbers: Use cells within a narrow and pre-defined passage number range for all experiments.[4][6]
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Increase replicates: Increase the number of technical and biological replicates to improve statistical power.[4]
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Ensure proper pipetting technique: Calibrate pipettes regularly and use careful pipetting techniques.[4]
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Optimize dissolution: When diluting the DMSO stock, add it drop-wise to the aqueous buffer while continuously vortexing to prevent precipitation.[5] Perform a kinetic solubility assay to determine the solubility limit in your final experimental buffer.[5]
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Issue 3: No cytotoxicity observed even at high concentrations of this compound.
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Possible Cause:
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Cell Line Resistance: The cell line being used may be resistant to the cytotoxic effects of this compound.
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Incorrect Concentration Range: The tested concentration range may not be high enough to induce cytotoxicity in the specific cell line.
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Short Exposure Time: The duration of exposure to this compound may be insufficient to induce a cytotoxic response.
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-
Recommended Solution:
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Expand the concentration range: Test a wider and higher range of this compound concentrations.[4]
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Increase exposure time: Evaluate the effects of this compound over longer incubation periods (e.g., 48 or 72 hours).[4]
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Use a positive control: Include a known cytotoxic agent as a positive control to ensure the assay is working correctly.[4]
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Try a different cell line: If feasible, test this compound on a different, potentially more sensitive, cell line.
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Data Presentation
Table 1: Illustrative Cytotoxicity Profile of this compound at High Concentrations
| Cell Line | Assay Type | Concentration (µM) | Cell Viability (%) |
| Healthy Cell Line A | MTT | 10 | 95 ± 4.2 |
| 25 | 78 ± 5.1 | ||
| 50 | 45 ± 3.8 | ||
| 100 | 15 ± 2.5 | ||
| Healthy Cell Line B | LDH Release | 10 | 5 ± 1.1 (relative to max) |
| 25 | 22 ± 3.5 (relative to max) | ||
| 50 | 58 ± 6.2 (relative to max) | ||
| 100 | 85 ± 7.9 (relative to max) |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).
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Treatment: Remove the old medium from the cells and add the prepared this compound dilutions, vehicle control, and positive control to the respective wells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
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Cell Treatment and Lysis: Treat cells with various concentrations of this compound as described above. After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
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Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Mechanism of this compound action on the intrinsic apoptotic pathway.
Caption: Logical workflow for troubleshooting unexpected high cytotoxicity.
Caption: Standard experimental workflow for assessing this compound cytotoxicity.
References
Navigating iMAC Efficacy: A Technical Guide for Researchers
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficacy of iMAC (inhibitor of Mitochondrial Apoptosis-induced Channel) in their experiments. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data summaries to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for iMAC?
A1: iMAC is a potent and specific inhibitor of the mitochondrial apoptosis-induced channel (MAC).[1][2] The MAC is a crucial component of the intrinsic apoptotic pathway, facilitating the release of cytochrome c from the mitochondria into the cytosol. This release triggers a caspase cascade that leads to programmed cell death. By blocking the MAC, iMAC effectively inhibits this process, exerting an anti-apoptotic effect.[1][3]
Q2: What is the recommended solvent and storage for iMAC?
A2: iMAC is soluble in DMSO, and it is recommended to prepare a stock solution in this solvent.[2] For long-term storage, the DMSO stock solution should be kept at -20°C. To avoid repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[2]
Q3: What is a typical working concentration for iMAC?
A3: The optimal working concentration of iMAC can vary depending on the cell type and specific experimental conditions. A common starting point for cell-based assays is 5 µM.[2][3] However, it is highly recommended to perform a dose-response experiment to determine the most effective concentration for your particular system. The reported half-maximal inhibitory concentration (IC50) for iMAC is 28 nM.[2][3]
Q4: I'm observing precipitation of iMAC after diluting the DMSO stock into my aqueous buffer. What should I do?
A4: This phenomenon, often called "crashing out," occurs because iMAC is hydrophobic and has limited solubility in aqueous solutions.[4] To mitigate this, ensure the final DMSO concentration in your experimental buffer is low (ideally ≤0.1%).[2] It is also crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate proper mixing and prevent precipitation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No iMAC Activity | Improper Dissolution: iMAC may not be fully dissolved. | Ensure the DMSO stock solution is clear before diluting. Briefly vortex the final solution after dilution.[2] |
| Degradation of iMAC: Compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of the iMAC stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] | |
| Suboptimal Buffer pH: The pH of the experimental buffer may not be optimal for iMAC activity. | The optimal pH for studying MAC activity is typically near physiological pH (7.2-7.4). Verify and adjust the pH of your buffers if necessary.[2] | |
| Incorrect Buffer Composition: Components in the buffer may be interfering with iMAC activity. | Avoid strongly charged detergents or high concentrations of salts. Refer to recommended buffer compositions in the Experimental Protocols section.[2] | |
| High Background or Non-Specific Effects | High DMSO Concentration: The final DMSO concentration may be causing cellular stress. | Ensure the final DMSO concentration is low (typically ≤0.1%). Run a vehicle control with the same DMSO concentration.[2] |
| Poor Cell Health: Unhealthy cells can have compromised mitochondrial integrity, leading to background cytochrome c release. | Ensure cells are healthy and not overly confluent before starting the experiment. Include an untreated negative control to assess baseline apoptosis.[2] | |
| Inconsistent Results | Variability in Mitochondrial Isolation: Inconsistencies in the isolation procedure can lead to variable results. | Standardize the mitochondrial isolation protocol. Perform all steps on ice to ensure high purity of the final mitochondrial pellet.[2] |
| Pipetting Errors: Inaccurate pipetting can lead to variability in iMAC concentration. | Use calibrated pipettes and ensure thorough mixing of all solutions.[2] | |
| Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability. | Ensure a homogenous cell suspension before and during seeding by gentle but thorough mixing. Implement a standardized cell counting and seeding protocol.[5] | |
| Batch-to-Batch Reagent Variability: Different lots of critical reagents can introduce variability. | Qualify new lots of critical reagents against old lots by running a small-scale comparison experiment before use in larger assays.[5] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (MAC inhibition) | 28 nM | [2][3] |
| IC50 (cytochrome c release inhibition) | 0.68 µM | |
| LD50 | 15000 nM (15 µM) | [3] |
| Typical Starting Concentration | 5 µM | [2][3] |
| Recommended Final DMSO Concentration | ≤0.1% | [2] |
| Optimal Buffer pH | 7.2 - 7.4 | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of iMAC
This protocol is designed to identify the minimal concentration of iMAC that elicits the desired anti-apoptotic effect without causing significant off-target effects.
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Cell Seeding: Plate cells at a consistent density in a multi-well plate.
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Dose-Response Setup: Prepare a serial dilution of the iMAC stock solution in your experimental buffer. A 10-point, 2-fold dilution series is a common starting point. Include a vehicle-only control (DMSO).[6]
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Treatment: Add the different concentrations of iMAC to the cells.
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Induction of Apoptosis: After a pre-incubation period with iMAC (e.g., 1 hour), induce apoptosis using a known stimulus (e.g., staurosporine, tBid/Bax).
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Incubation: Incubate for a predetermined time based on the expected kinetics of the apoptotic pathway.
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Readout: Measure the on-target effect (e.g., inhibition of caspase activity, cytochrome c release) and cell viability (e.g., using an MTT or live/dead cell stain).[6]
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Data Analysis: Plot the on-target activity and cell viability against the iMAC concentration to determine the optimal concentration that provides a robust on-target signal with minimal impact on viability.[6]
Protocol 2: In Vitro MAC Inhibition Assay with Isolated Mitochondria
This protocol outlines a method to directly assess the inhibitory effect of iMAC on MAC formation and cytochrome c release in isolated mitochondria.
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Mitochondrial Isolation: Isolate mitochondria from your cells or tissue of interest using a standardized protocol. Ensure all steps are performed on ice.[2]
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Protein Concentration Determination: Determine the protein concentration of the isolated mitochondria.
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Pre-incubation with iMAC: In a microcentrifuge tube, resuspend a specific amount of mitochondria (e.g., 25 µg) in a mitochondrial assay buffer. Pre-incubate with varying concentrations of iMAC (or DMSO as a vehicle control) for 15-30 minutes at 30°C.[1][2]
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Induction of Apoptosis: Induce apoptosis by adding a pro-apoptotic agent, such as recombinant tBid and Bax proteins.[1]
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Separation of Mitochondria and Supernatant: Centrifuge the mitochondrial suspension at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[1]
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Analysis of Cytochrome c Release: Carefully collect the supernatant and analyze the amount of cytochrome c released from the mitochondria, for example, by Western blotting. A decrease in cytochrome c in the supernatant of iMAC-treated samples compared to the control indicates inhibition of its release.[1]
Visualizing Key Processes
iMAC Mechanism of Action
Caption: iMAC inhibits the intrinsic apoptotic pathway by blocking the MAC.
Experimental Workflow for Optimizing iMAC Concentration
Caption: Workflow for determining the optimal iMAC concentration.
Troubleshooting Logic for Low iMAC Activity
Caption: A logical approach to troubleshooting low iMAC activity.
References
Technical Support Center: Navigating iMAC2 Precipitation in Experimental Media
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the potent mitochondrial apoptosis-induced channel (MAC) inhibitor, iMAC2. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound precipitation in media during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, is a potent and specific small molecule inhibitor of the mitochondrial apoptosis-induced channel (MAC).[1][2] The MAC is a crucial component of the intrinsic apoptotic pathway, responsible for the release of cytochrome c from the mitochondria into the cytosol. By blocking the MAC, this compound prevents the activation of the caspase cascade, thereby inhibiting programmed cell death.[1][3]
Q2: I'm observing precipitation after diluting my this compound DMSO stock into my aqueous experimental buffer. What is happening?
A2: This common phenomenon is known as "crashing out." this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[4] When a concentrated stock of this compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound's solubility limit is exceeded, leading to precipitation.[4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO, with a maximum solubility of up to 5 mM.[2][5] It is recommended to prepare a stock solution in DMSO and store it at -20°C for long-term storage. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[3]
Q4: Can heating my solution help dissolve this compound precipitate?
A4: Gentle warming can sometimes improve the solubility of compounds. However, excessive heat can lead to the degradation of this compound.[4] It is recommended to perform a temperature stability test before employing heat as a routine method for solubilization.
Troubleshooting Guide
Issue 1: this compound Precipitation Upon Dilution in Aqueous Media
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Cause: Rapid change in solvent polarity and exceeding the aqueous solubility limit of the hydrophobic this compound molecule.
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Solution:
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Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your experimental media to reduce solvent effects.[4]
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Slow, Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring continuously to facilitate proper mixing and prevent localized high concentrations.[4]
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Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the this compound stock may help improve solubility, but avoid excessive heat.
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Consider Co-solvents: For certain applications, the use of a small percentage of a biologically compatible co-solvent in the final medium could help maintain this compound solubility.
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Issue 2: Precipitate Formation During an Experiment
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Cause: Changes in media composition, temperature fluctuations, or prolonged incubation times can lead to delayed precipitation. Components in serum or other additives can also affect solubility.
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Solution:
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Determine Kinetic Solubility: Perform a kinetic solubility assay in your final experimental buffer, including all additives, to determine the concentration at which precipitation occurs over time.[4]
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pH Optimization: The solubility of compounds with ionizable groups can be pH-dependent. Since this compound has a piperazine moiety, its solubility may be influenced by pH. Test a range of buffer pH values (e.g., 5.0 to 9.0) to find the optimal condition for your experiment.[4]
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Control Temperature: Maintain a stable temperature throughout your experiment, as temperature shifts can cause compounds to fall out of solution.[5]
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Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride |
| CAS Number | 335166-00-2 |
| Molecular Formula | C₁₉H₂₀Br₂FN₃·2HCl |
| Molecular Weight | 542.11 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Maximum Solubility in DMSO | 5 mM |
| IC₅₀ (MAC Inhibition) | 28 nM |
| LD₅₀ | 15000 nM |
Data sourced from multiple chemical suppliers.[1][2][4]
Table 2: Representative Aqueous Solubility of a Model Carbazole Derivative
| Condition | Solubility (µg/mL) |
| Water (pH 7.0) | < 1 |
| PBS (pH 7.4) | < 1 |
| PBS with 1% DMSO | 5 |
| PBS with 5% DMSO | 25 |
| Acidic Buffer (pH 5.0) | 2-5 |
| Basic Buffer (pH 8.0) | 1-3 |
Note: This table presents hypothetical data for a typical hydrophobic carbazole derivative to illustrate solubility trends. Actual solubility of this compound in aqueous buffers is low and should be experimentally determined.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol helps determine the concentration at which this compound precipitates out of a specific experimental buffer over time.
Materials:
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10 mM stock solution of this compound in 100% DMSO
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Final experimental buffer (including all additives like serum)
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96-well plate
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Nephelometer or plate reader capable of measuring turbidity at 620 nm
Procedure:
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Create a series of dilutions of the 10 mM this compound stock solution in DMSO.
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In a 96-well plate, add 2 µL of each this compound dilution to 98 µL of the final assay buffer.
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Include a vehicle control with 2 µL of 100% DMSO in 98 µL of buffer.
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Shake the plate for 2 hours at room temperature.
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Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[4]
Protocol 2: Preparation of this compound Working Solution
This protocol provides a standardized method for diluting the this compound DMSO stock to minimize precipitation.
Materials:
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10 mM stock solution of this compound in 100% DMSO
-
Sterile aqueous experimental buffer
Procedure:
-
Ensure the 10 mM this compound stock solution is completely dissolved. If necessary, gently warm and vortex.
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Bring the aqueous experimental buffer to the desired experimental temperature.
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While continuously vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock drop-wise.
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Ensure the final concentration of DMSO in the working solution is below 1%.
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Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider preparing a more dilute working solution.
Mandatory Visualizations
Caption: this compound inhibits the intrinsic apoptotic pathway by blocking MAC formation.
Caption: Workflow for preparing and using this compound in cell-based assays.
References
Technical Support Center: Quality Control for IMAC in the Laboratory
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Immobilized Metal Affinity Chromatography (IMAC).
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during IMAC experiments.
Issue: Low or No Yield of Target Protein
| Possible Cause | Recommended Solution |
| His-tag is inaccessible | The histidine tag may be buried within the 3D structure of the protein. Perform a pilot purification under denaturing conditions (e.g., using urea or guanidinium chloride) to see if the protein binds. If it does, consider re-cloning with the tag at the other terminus or adding a flexible linker sequence.[1][2] |
| Incorrect buffer composition | The pH of your buffers should be optimal for His-tag binding, typically around 7.2-7.4.[3] Imidazole concentration in the binding buffer might be too high, preventing the His-tag from binding to the resin.[1] Conversely, a complete absence of imidazole in the binding and wash buffers can lead to non-specific binding and the elution of contaminants with the target protein.[4] Avoid chelating agents like EDTA and strong reducing agents like DTT in your buffers as they can strip the metal ions from the resin.[2][4] |
| Protein has precipitated | Your protein may be insoluble under the current buffer conditions. Try varying the pH, ionic strength, or adding detergents or glycerol to improve solubility.[5] |
| Column flow rate is too fast | A high flow rate can reduce the incubation time of the sample with the resin, leading to inefficient binding. Decrease the flow rate during sample application.[5] |
| Metal ion stripping | Components in the cell culture medium or lysis buffer can strip the metal ions from the IMAC resin.[6] Consider a buffer exchange step before loading the sample onto the column.[6] |
Issue: Presence of Contaminant Proteins in Elution Fractions
| Possible Cause | Recommended Solution |
| Non-specific binding | Host cell proteins with exposed histidine residues can co-purify with your target protein.[7][8] Increase the imidazole concentration in the wash buffer (e.g., 10-20 mM) to remove weakly bound contaminants.[4] Adding non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) or glycerol (5-10%) to the wash buffer can also help reduce non-specific interactions.[4][5] |
| Contaminants associated with the target protein | Chaperones or other interacting proteins may co-elute. Try increasing the salt concentration (up to 500 mM NaCl) or adding detergents to the wash buffer to disrupt these interactions.[5] |
| Protease degradation | The presence of smaller protein bands on an SDS-PAGE gel could indicate degradation of your target protein. Add protease inhibitors to your lysis buffer. |
Issue: Column Clogging or Slow Flow Rate
| Possible Cause | Recommended Solution |
| Incomplete sample clarification | The presence of cell debris or precipitates in your sample can clog the column.[5] Centrifuge your sample at high speed (e.g., 40,000 x g for 30 minutes) and filter it through a 0.22 or 0.45 µm filter before loading.[7][9] |
| High sample viscosity | High concentrations of nucleic acids from the cell lysate can increase viscosity. Add DNase I to the lysate and incubate on ice to digest the DNA.[5] |
| Protein precipitation on the column | The protein may be precipitating under the conditions used for purification. Try decreasing the amount of sample loaded or eluting with a linear imidazole gradient instead of a step elution.[5] |
Frequently Asked Questions (FAQs)
Q1: Which metal ion is best for my His-tagged protein purification?
The choice of metal ion can significantly impact the purity and yield of your protein. The affinity for His-tagged proteins generally follows the order of Cu²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺.[8]
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Nickel (Ni²⁺) is the most commonly used and provides a good balance of high yield and purity.
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Cobalt (Co²⁺) often results in higher purity but potentially a lower yield.
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Copper (Cu²⁺) has the highest affinity but the lowest selectivity, which may lead to more non-specific binding.
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Zinc (Zn²⁺) has the lowest affinity and may be useful for proteins that bind too tightly to other metals.
Q2: Should I use NTA or IDA as the chelating ligand?
Nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA) are common chelating ligands used in IMAC. NTA coordinates the metal ion at four sites, leaving two available for protein binding, while IDA coordinates at three sites, leaving three for protein binding. This can result in IDA having a stronger binding affinity for some proteins. The choice between NTA and IDA can influence the purity and yield, and it may be necessary to screen both to find the optimal resin for your specific protein.[8]
Q3: Can I reuse my IMAC column? How do I clean and store it?
Yes, IMAC columns can typically be reused. After each use, it is important to clean the column to remove any remaining bound proteins and prevent microbial growth. A common cleaning procedure involves washing with a high concentration of imidazole or a low pH buffer to strip all proteins, followed by stripping the metal ions with EDTA, and then regenerating the column by recharging it with the desired metal salt. For long-term storage, columns should be washed with 20% ethanol.[3] Always refer to the manufacturer's instructions for specific cleaning and storage protocols.
Experimental Protocols
1. Protein Concentration Determination (BCA Assay)
This protocol is for determining the total protein concentration of a sample.
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare BCA Working Reagent: Mix 50 parts of Reagent A with 1 part of Reagent B.
-
Prepare BSA Standards: Create a series of BSA standard dilutions (e.g., 0 to 2 mg/mL).
-
Sample Preparation: Pipette 10 µL of each standard and your unknown protein samples into separate wells of the microplate.
-
Add Working Reagent: Add 200 µL of the BCA Working Reagent to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Read Absorbance: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the concentration of your unknown samples.
2. Protein Purity Analysis (SDS-PAGE)
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight and assess purity.
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
2x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol)
-
Protein molecular weight marker
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix your protein sample with an equal volume of 2x Laemmli sample buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Load Gel: Load the denatured samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destaining: Destain the gel to remove the background stain and clearly visualize the protein bands. A pure protein sample should show a single band at the expected molecular weight.
3. Analysis of Aggregation State (Size Exclusion Chromatography - SEC)
SEC separates molecules based on their size and is used to assess the presence of aggregates or fragments in a purified protein sample.
Materials:
-
SEC column with an appropriate fractionation range for your protein
-
Chromatography system (e.g., HPLC or FPLC)
-
SEC running buffer (e.g., phosphate-buffered saline)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least one column volume of filtered and degassed running buffer.
-
Sample Preparation: Ensure your protein sample is clear and free of precipitates by centrifuging and filtering it through a 0.22 µm filter. The sample concentration should not be excessively high to avoid viscosity-related issues.
-
Sample Injection: Inject a small volume of your sample (typically 0.5-2% of the column volume) onto the equilibrated column.[3]
-
Elution and Detection: Elute the sample isocratically with the running buffer and monitor the absorbance at 280 nm. Larger molecules (aggregates) will elute first, followed by the monomeric protein, and then any smaller fragments.
-
Data Analysis: A homogenous, non-aggregated protein sample should result in a single, symmetrical peak.
Visualizations
Caption: General experimental workflow for IMAC protein purification and quality control.
Caption: Logical workflow for troubleshooting common IMAC issues.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 6. サイズ排除クロマトグラフィーの試料調製 [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scribd.com [scribd.com]
- 9. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
iMAC2 Technical Support Center: Interpreting Unexpected Experimental Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected data while using iMAC2 technologies. The guides are designed to address specific issues and provide actionable solutions to ensure the reliability and reproducibility of your experimental results.
Section 1: this compound (Integrated Microfluidic Assay for Cellular-Interaction and Communication) Platform
The this compound platform is a sophisticated tool for studying cellular interactions and communication. Unexpected variability or results can arise from a number of factors, from cell handling to reagent consistency. This section provides guidance on troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high well-to-well variability in this compound co-culture assays?
High well-to-well variability in co-culture assays can originate from several factors, including inconsistent cell seeding and the physiological state of the cells.[1] It is critical to ensure a homogeneous cell suspension during seeding by gently but thoroughly mixing the cell suspension between pipetting steps to prevent cell settling.[1] Additionally, using cells within an optimal passage number range is crucial for long-term experiments to avoid the overgrowth of one cell type.[1]
Q2: How can I minimize batch-to-batch variability with reagents and cells?
To reduce batch-to-batch variability, it is recommended to qualify new lots of critical reagents against previous lots before use in extensive experiments.[1] This can be achieved by conducting a small-scale experiment comparing the performance of both lots. For cellular starting material, it is best practice to use cells within a narrow, pre-defined passage number range for all experiments.[1] The establishment of master and working cell banks can help ensure a consistent supply of cells at a low passage number.[1]
Q3: We are observing unexpected changes in the activation of the JAK-STAT signaling pathway. How can we troubleshoot this?
A systematic approach is recommended for troubleshooting unexpected signaling pathway activation.[1] First, verify the health and viability of your cells, as stressed or unhealthy cells will not respond as expected. Second, confirm the integrity and activity of your reagents, such as cytokines or inhibitors. Finally, review your experimental timeline. The kinetics of JAK-STAT signaling are rapid, and deviations in incubation times can lead to inconsistent outcomes.[1]
Troubleshooting Guide: Unexpected this compound Platform Data
This guide addresses specific issues that can lead to unexpected data with the this compound system.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Implement a standardized cell counting and seeding protocol.[1] |
| Cell state variability | Use cells within a narrow and pre-defined passage number range.[1] | |
| Batch-to-Batch Inconsistency | Reagent lot variability | Qualify new lots of critical reagents against old lots before use.[1] |
| Cellular starting material | Establish master and working cell banks to ensure a consistent supply of cells at a low passage number.[1] | |
| Unexpected Signaling Pathway Activation (e.g., JAK-STAT) | Poor cell health | Verify the health and viability of cells before starting the experiment. |
| Reagent degradation | Confirm the integrity and activity of all reagents, including cytokines and inhibitors.[1] | |
| Inconsistent timing | Strictly adhere to the experimental timeline, as signaling kinetics can be rapid.[1] |
Experimental Protocols
Protocol: Standardized Cell Seeding for Co-Culture Assays
-
Grow cell lines to be used in the co-culture to approximately 80% confluency.
-
Harvest the cells using a gentle dissociation reagent.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Resuspend the cell pellets to the desired concentrations in the appropriate culture medium.
-
For co-cultures, create a master mix of the different cell types at the desired ratio.
-
Gently mix the cell suspension before each pipetting step to ensure homogeneity.
-
Dispense the cell suspension into the wells of the this compound plate.
-
Visually inspect the wells under a microscope to confirm even cell distribution.
Diagrams
Caption: A flowchart for systematically troubleshooting unexpected data from the this compound platform.
Caption: A simplified diagram of the JAK-STAT signaling pathway, often studied using the this compound platform.
Section 2: this compound (Mitochondrial Apoptosis-Induced Channel Inhibitor) Compound
This compound is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), blocking the release of cytochrome c.[2][3] Unexpected results when using this compound can often be traced to issues with solubility, storage, or experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage for this compound?
It is recommended to dissolve this compound in DMSO to prepare a stock solution.[2] For long-term storage, the stock solution should be kept at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[2]
Q2: My this compound compound precipitated after dilution into an aqueous buffer. What should I do?
This issue, often called "crashing out," occurs when a compound soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is less soluble.[4] To prevent this, keep the final DMSO concentration low (ideally below 1%) and add the DMSO stock to the aqueous buffer slowly while vortexing.[4]
Q3: What is a typical working concentration for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. A common starting point for cell-based assays is 5 µM.[2][3] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. The reported IC50 (half-maximal inhibitory concentration) for this compound is 28 nM.[2][3]
Troubleshooting Guide: Unexpected this compound Compound Data
This guide provides solutions for common problems encountered when using the this compound compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Activity | Improper dissolution | Ensure the DMSO stock solution is clear and fully dissolved before diluting it into the aqueous buffer. Briefly vortex the final solution after dilution.[2] |
| Compound degradation | Use a fresh aliquot of the this compound stock solution to avoid issues from improper storage or multiple freeze-thaw cycles.[2] | |
| Suboptimal buffer pH | The optimal pH for studying MAC activity is typically near physiological pH (7.2-7.4). Verify and adjust the pH of your buffers if necessary.[2] | |
| Compound Precipitation During Experiment | Poor solubility in aqueous buffer | Determine the kinetic solubility limit of this compound in your final assay buffer. Add the DMSO stock to the buffer drop-wise while continuously vortexing.[4] |
| Inconsistent Results Between Replicates | Pipetting errors | Use calibrated pipettes and ensure thorough mixing of solutions.[2] |
| Cell health issues | Ensure cells are healthy and not overly confluent before starting the experiment. Include appropriate controls, such as a vehicle control (DMSO) and an untreated negative control.[2] |
Experimental Protocols
Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[4]
-
Create a series of dilutions from the stock solution in DMSO.[4]
-
Add 2 µL of each dilution to 98 µL of the final assay buffer in a 96-well plate.[4]
-
Shake the plate for 2 hours at room temperature.[4]
-
Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm.[4]
-
The concentration at which precipitation is first observed is the kinetic solubility limit.[4]
Diagrams
Caption: A flowchart for systematically troubleshooting unexpected data in experiments using the this compound compound.
References
iMAC2 Experiments: Technical Support Center for Minimizing Variability
Welcome to the technical support center for the Integrated Microfluidic Assay for Cellular-Interaction and Communication (iMAC2) platform. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of your experimental results by minimizing variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound experiments?
Variability in this compound assays can arise from several factors, broadly categorized as biological, technical, and procedural. Biological variability includes differences in cell health, passage number, and genetic drift. Technical variability can stem from inconsistencies in reagents, instrument calibration, and environmental conditions. Procedural variability often relates to differences in cell seeding, pipetting technique, and incubation times.[1][2][3]
Q2: How can I minimize variability between different experimental batches (batch-to-batch variability)?
Minimizing batch-to-batch variability is crucial for reproducible results. Key strategies include:
-
Reagent Qualification: Qualify new lots of critical reagents (e.g., media, cytokines, antibodies) against previous lots to ensure consistency.[1]
-
Cell Banking: Use cells from a well-characterized master and working cell bank with a narrow passage number range.[1]
-
Standardized Protocols: Adhere strictly to standardized experimental protocols for every batch.
-
Consistent Environment: Ensure that incubator conditions (temperature, CO2, humidity) are stable and monitored.
Q3: What are off-target effects in the context of this compound experiments and how can they be minimized?
Off-target effects are unintended biological responses caused by the experimental components, such as the this compound molecule or inducing agents, interacting with cellular components other than the intended target.[3] To minimize these:
-
Titration Experiments: Perform dose-response experiments to determine the lowest effective concentration of inducing molecules.[3]
-
Time-Course Analysis: Identify the shortest exposure time required to achieve the desired on-target effect.[3]
-
Appropriate Controls: Use a comprehensive set of controls, including vehicle controls and cells with an inactive this compound mutant, to distinguish on-target from off-target effects.[3]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Co-Culture Assays
High variability between wells in the same experiment can obscure meaningful results.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension by gentle but thorough mixing before and during pipetting.[1] Implement a standardized cell counting and seeding protocol.[1] |
| Variable Cell Health | Monitor cell viability and morphology regularly. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes. |
Issue 2: Compound Precipitation During Experiments
The precipitation of the this compound compound can lead to inaccurate and inconsistent results.[4]
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule.[4] Prepare a high-concentration stock solution in 100% DMSO.[4] |
| "Crashing Out" Upon Dilution | When diluting the DMSO stock into an aqueous buffer, add the stock solution drop-wise while continuously vortexing to facilitate mixing.[4] Keep the final DMSO concentration low (ideally <1%).[4] |
| Incorrect Buffer pH | Determine the optimal pH for this compound solubility by testing a range of buffer pH values (e.g., pH 5.0 to 9.0).[4] |
| Exceeding Solubility Limit | Determine the kinetic solubility of this compound in your final assay buffer to avoid using a supersaturated solution.[4] |
Issue 3: Inconsistent Activation of Signaling Pathways (e.g., JAK-STAT)
Unexpected changes in signaling pathway activation can compromise data interpretation.
| Potential Cause | Recommended Solution |
| Poor Cell Health | Stressed or unhealthy cells will not respond consistently to stimuli. Verify cell health and viability before each experiment.[1] |
| Reagent Integrity | Confirm the activity of cytokines, inhibitors, and other reagents. Store reagents properly and avoid repeated freeze-thaw cycles.[1][2] |
| Deviations in Timeline | The kinetics of signaling pathways like JAK-STAT can be rapid. Adhere strictly to a precise experimental timeline, including incubation times.[1] |
| Inconsistent Reagent Concentrations | Use calibrated pipettes and ensure thorough mixing of all solutions to achieve accurate final concentrations. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and related compounds for the inhibition of the mitochondrial apoptosis-induced channel (MAC) and apoptosis in the murine FL5.12 cell line.
| Compound | MAC Closure IC50 (nM) | Apoptosis Inhibition IC50 (µM) in FL5.12 cells |
| This compound | 28 | 2.5 |
| iMAC1 | 19 | Not Reported |
| iMAC3 | 966 | Not Reported |
| iMAC4 | 33 | Not Reported |
| iMAC5 | 680 | Not Reported |
Note: This data serves as a reference for the compound's anti-apoptotic potency and may not represent direct cytotoxicity in other cell lines.[2]
Experimental Protocols
Protocol 1: General Co-Culture Seeding for Minimized Variability
This protocol outlines a standardized method for seeding co-cultures to enhance reproducibility.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lines for co-culture
-
Hemocytometer or automated cell counter
-
Multi-well culture plates
Methodology:
-
Cell Preparation: Culture cells under standard conditions, ensuring they are in the logarithmic growth phase.
-
Cell Detachment and Counting:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in a known volume of medium and perform an accurate cell count.
-
-
Master Mix Preparation:
-
Based on the cell count, calculate the volume of cell suspension required for the desired seeding density for the entire experiment.
-
Create a "master mix" of the cell suspension in a conical tube to ensure a uniform cell concentration.
-
-
Seeding:
-
Gently mix the master suspension before each aspiration.
-
Pipette the calculated volume of the cell suspension into each well of the culture plate.
-
Gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Incubation: Incubate the plate at 37°C and 5% CO2.
Protocol 2: Annexin V Apoptosis Assay
This protocol details the steps for detecting apoptosis using Annexin V staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Methodology:
-
Cell Treatment:
-
Seed cells and treat with the desired concentrations of this compound and/or an apoptosis-inducing agent.
-
Include appropriate controls (untreated, vehicle control, inducer only).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge.
-
-
Staining:
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Simplified JAK-STAT signaling pathway.
Caption: Logical workflow for troubleshooting experimental variability.
References
Validation & Comparative
A Comparative Guide to Validating iMAC2's Effect on Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iMAC2's performance in modulating Mitochondrial Outer Membrane Permeabilization (MOMP) against other alternatives, supported by experimental data and detailed protocols.
Introduction: MOMP and the Role of this compound
Mitochondrial Outer Membrane Permeabilization (MOMP) is a critical, often irreversible event in the intrinsic pathway of apoptosis (programmed cell death).[1] This process is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] Upon receiving apoptotic stimuli, pro-apoptotic proteins like Bax and Bak are activated, leading to their oligomerization and the formation of the Mitochondrial Apoptosis-Induced Channel (MAC) in the outer mitochondrial membrane.[1][2][3] The MAC facilitates the release of pro-apoptotic factors, such as cytochrome c and Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol.[1] This release triggers a cascade of caspase activation, ultimately leading to cell death.[4]
This compound (inhibitor of Mitochondrial Apoptosis-induced Channel 2) is a small molecule inhibitor that has demonstrated significant potential in modulating MOMP by specifically targeting the MAC.[1] Its anti-apoptotic properties make it a valuable tool for studying the mechanisms of cell death and a potential therapeutic agent for conditions involving excessive apoptosis.[4][5]
Mechanism of Action of this compound
This compound exerts its anti-apoptotic effects by directly inhibiting the formation and function of the MAC.[1][4] While the precise binding site is still under investigation, evidence indicates that this compound prevents the translocation of the pro-apoptotic protein Bax to the mitochondria.[1] This is a crucial initial step for Bax to exert its function. By preventing the accumulation and subsequent oligomerization of Bax at the outer mitochondrial membrane, this compound effectively blocks the formation of the MAC pore.[1] This inhibition prevents the release of cytochrome c and other pro-apoptotic factors, thereby halting the downstream signaling cascade of apoptosis.[4]
Figure 1. this compound inhibits the intrinsic apoptosis pathway by blocking Bax translocation.
Comparative Performance of MAC Inhibitors
This compound is part of a broader class of molecules designed to inhibit the MAC. A direct comparison of potency is essential for selecting the appropriate tool for research. The following table summarizes available quantitative data for this compound and related inhibitors.
| Compound | IC50 (MAC Closure) | IC50 (Apoptosis Inhibition) | Notes |
| This compound | Not specified | 2.5 µM | Reduces staurosporine-induced apoptosis in FL5.12 cells by over 50%.[6] |
| iMACs (general) | 19 - 966 nM | Not specified | Irreversibly close the MAC in reconstituted mitochondrial outer membranes.[6][7] |
| Bci1 and Bci2 | Not specified | Not specified | Previously shown to block cytochrome c release.[6] |
| Data is compiled from available research abstracts. For a definitive conclusion on relative potency, head-to-head comparisons within the same experimental system are recommended. |
In time-course experiments, 0.5 µM this compound significantly delayed the onset of staurosporine-induced MOMP in mouse embryonic fibroblasts from approximately 6.8 hours to 12.5 hours.[8]
Experimental Protocols for Validating this compound's Effect
A thorough investigation of this compound's impact on MOMP requires multiple experimental approaches to assess mitochondrial integrity, protein translocation, and channel activity.
Figure 2. Experimental workflow for validating this compound's effect on MOMP.
This cell-based assay is fundamental for determining if this compound can block the key downstream event of MAC formation.[6]
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa, Jurkat) and induce apoptosis with a known stimulus (e.g., staurosporine, etoposide). Co-treat cells with a vehicle control and a range of this compound concentrations.[6]
-
Cell Fractionation:
-
Harvest approximately 5 x 107 cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a cytosol extraction buffer mix (containing DTT and protease inhibitors) and incubate on ice.
-
Homogenize the cells using a pre-chilled Dounce tissue grinder.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction. The resulting supernatant is the cytosolic fraction.[9]
-
-
Western Blot Analysis:
-
Separate proteins from both cytosolic and mitochondrial fractions via SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[10]
-
Probe the membrane with a primary antibody specific for cytochrome c.[10][11]
-
Use loading controls such as γ-tubulin or GAPDH for the cytosolic fraction and a mitochondrial protein like TOM20 or COX IV for the mitochondrial fraction to ensure equal protein loading.[10]
-
A decrease of cytochrome c in the mitochondrial fraction and a corresponding increase in the cytosolic fraction indicates MOMP. This compound's efficacy is determined by its ability to prevent this shift.
-
This assay directly assesses this compound's ability to prevent the upstream event of pro-apoptotic protein oligomerization.[1]
-
Mitochondrial Isolation: Isolate mitochondria from cells treated with an apoptotic stimulus with or without this compound, as described in the fractionation protocol.
-
Cross-linking (Optional but recommended): To stabilize oligomers, treat isolated mitochondria with a cell-permeable chemical cross-linker (e.g., homobifunctional maleimide reagents) or an oxidant like CuPhe to induce disulfide linkages between proximal cysteines in Bak/Bax oligomers.[12]
-
SDS-PAGE and Western Blot:
-
Lyse the mitochondria and separate the proteins on a non-reducing SDS-PAGE gel.[1]
-
Perform a Western blot as described above, probing with specific antibodies for Bax or Bak.[1]
-
Monomeric, dimeric, and higher-order oligomeric forms of Bax and Bak can be visualized and quantified to determine the effect of this compound.[1]
-
This electrophysiological technique provides direct evidence of MAC channel activity and its inhibition by this compound.[13][14]
-
Isolation of Mitochondria: Isolate mitochondria from a cell line induced to undergo apoptosis (e.g., apoptotic FL5.12 cells) using differential centrifugation.[6]
-
Preparation of Proteoliposomes: Solubilize the outer mitochondrial membrane proteins and reconstitute them into artificial lipid vesicles (liposomes).[6][15] This allows for the study of channel activity in a controlled environment.
-
Patch-Clamp Recording:
-
Form a high-resistance seal between a glass micropipette and a proteoliposome.[6]
-
Record ion channel activity before and after the application of this compound to the bath solution.
-
This compound's effect is validated by its ability to close the high-conductance channel characteristic of the MAC.[7]
-
This method allows for the temporal dissection of MOMP in individual living cells.
-
Cell Line and Reporters: Use a cell line (e.g., mouse embryonic fibroblasts - MEFs) that ectopically expresses fluorescent reporters, such as an inner mitochondrial membrane-targeted GFP (mtGFP) and an intermembrane space-targeted protein like Smac fused to a red fluorescent protein (Smac-mCherry).[8]
-
Time-Lapse Microscopy:
-
Treat the cells with an apoptotic stimulus (e.g., 1 µM staurosporine) with or without this compound.[8]
-
Acquire overlaid fluorescence micrographs over time.
-
-
Analysis: The diffusion of the red fluorescent Smac-mCherry from the mitochondria (where it co-localizes with mtGFP) into the cytoplasm indicates the occurrence of MOMP.[8] The time delay in this diffusion in this compound-treated cells compared to controls provides a quantitative measure of its inhibitory effect.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondrial_apoptosis-induced_channel [bionity.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 10. Cytochrome c release assay and western blot [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Oligomerization of Bak and Bax during Apoptosis by Cysteine Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of the mitochondrial apoptosis-induced channel (MAC) and its regulation by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial apoptosis-induced channel - Wikipedia [en.wikipedia.org]
- 15. rupress.org [rupress.org]
A Comparative Guide to iMAC2 and Other MAC Inhibitors for Apoptosis Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the mitochondrial apoptosis-induced channel (MAC) inhibitor, iMAC2, with other relevant inhibitors of the intrinsic apoptotic pathway. This document provides a comprehensive overview of their mechanisms, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological processes.
The intrinsic pathway of apoptosis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which is mediated by the formation of the mitochondrial apoptosis-induced channel (MAC). The MAC allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, ultimately leading to caspase activation and programmed cell death. Consequently, inhibitors of the MAC and its upstream activators are valuable tools for both basic research and therapeutic development.
This guide focuses on this compound, a potent and specific inhibitor of the MAC, and compares its performance with another class of apoptosis inhibitors known as Bax channel blockers. While both types of inhibitors ultimately prevent apoptosis, they act at different points in the intrinsic pathway, offering distinct advantages for specific research applications.
Quantitative Comparison of Inhibitor Performance
The efficacy of this compound and other relevant inhibitors is summarized in the tables below. It is important to note that direct comparisons of IC50 values should be interpreted with caution due to variations in experimental assays and conditions.
Table 1: this compound Performance Data
| Parameter | Value | Assay/Experimental Condition |
| MAC Inhibition (IC50) | 28 nM[1][2][3] | Direct measurement of MAC activity |
| Cytochrome c Release Inhibition (IC50) | 0.68 µM | Bid-induced Bax activation |
| Apoptosis Reduction | >50% | In FL5.12 cells |
Table 2: Bax Channel Blocker Performance Data
| Inhibitor | Parameter | Value | Assay/Experimental Condition |
| Bax Channel Blocker (BAI1) | tBID-induced Bax-mediated membrane permeabilization (IC50) | 3.3 µM[4][5] | Liposomal release assay |
| Bax-mediated cytochrome c release (IC50) | 0.52 µM[5] | In vitro assay | |
| TNFα + cycloheximide-induced apoptosis (IC50) | 1.8 µM[5] | In mouse embryonic fibroblasts (MEFs) | |
| Bax Channel Blocker (BAI2) | tBID-induced Bax-mediated membrane permeabilization (IC50) | 4.6 µM[6] | Liposomal release assay |
Mechanism of Action: Distinct Points of Intervention
The primary distinction between this compound and Bax channel blockers lies in their point of intervention within the intrinsic apoptotic pathway.
This compound acts directly on the mitochondrial apoptosis-induced channel (MAC), inhibiting its function and thereby preventing the release of cytochrome c. This makes it a direct and specific inhibitor of the final pore-forming step in mitochondrial outer membrane permeabilization.
Bax channel blockers , such as BAI1 and BAI2, function upstream of MAC formation. They are allosteric inhibitors that bind to the pro-apoptotic protein Bax, preventing its activation and subsequent oligomerization, which is a prerequisite for MAC assembly[4][5][6][7].
The differing mechanisms are visualized in the signaling pathway diagram below.
Experimental Protocols
Cytochrome c Release Assay via Western Blotting
This protocol details the detection of cytochrome c release from the mitochondria into the cytosol, a key indicator of apoptosis.
Experimental Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired apoptotic stimulus in the presence or absence of the MAC inhibitor (e.g., this compound) or Bax channel blocker for the specified time.
-
Cell Harvesting and Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to allow cells to swell.
-
Fractionation: Homogenize the cells using a Dounce homogenizer. Perform differential centrifugation to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific for cytochrome c. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Data Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize by autoradiography or a digital imaging system. Quantify the band intensities to determine the relative amount of cytochrome c in the cytosolic and mitochondrial fractions. An increase in cytosolic cytochrome c in the stimulated sample compared to the inhibitor-treated sample indicates inhibition of apoptosis.
MAC Activity Assay via Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of MAC activity in the outer mitochondrial membrane.
Experimental Workflow Diagram:
Methodology:
-
Isolation of Mitochondria: Isolate mitochondria from cultured cells or tissues using differential centrifugation.
-
Patch-Clamp Setup: Prepare borosilicate glass micropipettes with a specific resistance. Fill the micropipette with an appropriate pipette solution and mount it on the patch-clamp amplifier headstage.
-
Seal Formation: Under microscopic guidance, carefully approach an isolated mitochondrion with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the outer mitochondrial membrane.
-
Configuration: Establish a whole-mitochondrion or an excised-patch configuration to measure the ion channel activity across the outer membrane.
-
Recording: Apply a voltage clamp and record the baseline channel activity. Perfuse the recording chamber with the MAC inhibitor (e.g., this compound) and record the changes in channel conductance.
-
Data Analysis: Analyze the recorded currents to determine the channel conductance and open probability. A significant reduction in conductance in the presence of the inhibitor indicates direct inhibition of MAC activity.
Conclusion
Both this compound and Bax channel blockers are effective inhibitors of the intrinsic apoptotic pathway. This compound offers a highly potent and direct mechanism of action by targeting the final MAC pore, making it an excellent tool for studying the downstream events of mitochondrial outer membrane permeabilization. Bax channel blockers, on the other hand, provide a means to investigate the upstream regulation of Bax activation and oligomerization. The choice of inhibitor will depend on the specific research question and the desired point of intervention in the apoptotic cascade. The experimental protocols provided in this guide offer robust methods for quantifying the efficacy of these and other apoptosis inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:335166-36-4 | MAC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAX inhibitor BAI1 | BAX inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Guide to iMAC2 and Bcl-2 Inhibitors in Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
The study of apoptosis, or programmed cell death, is fundamental to understanding normal physiology and various pathological states, including cancer and neurodegenerative diseases. Two key classes of molecules, the novel iMAC2 and the well-established Bcl-2 inhibitors, offer distinct approaches to modulating the intrinsic apoptotic pathway. This guide provides an objective comparison of their mechanisms, performance based on available experimental data, and detailed protocols for their application in apoptosis research.
Mechanism of Action: A Tale of Two Targets
The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP). This event is a point of no return, leading to the release of pro-apoptotic factors like cytochrome c and the subsequent activation of caspases, the executioners of cell death. While both this compound and Bcl-2 inhibitors target this pathway, they do so at different key points.
This compound: Targeting the Mitochondrial Apoptosis-Induced Channel (MAC)
This compound is a small molecule inhibitor that directly targets the Mitochondrial Apoptosis-Induced Channel (MAC).[1][2][3] The MAC is a large conductance channel that forms in the outer mitochondrial membrane during the early stages of apoptosis and is composed of the pro-apoptotic proteins Bax and Bak.[2][4][5][6] By inhibiting the MAC, this compound prevents the release of cytochrome c from the mitochondria, thereby halting the downstream apoptotic cascade.[1][3] This mechanism represents a direct intervention at the final gateway of mitochondrial pro-apoptotic factor release.
Bcl-2 Inhibitors: Neutralizing the Guardians of the Cell
Bcl-2 inhibitors, also known as BH3 mimetics, function by mimicking the action of pro-apoptotic BH3-only proteins.[7][8] These inhibitors bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1.[9][10] This binding displaces pro-apoptotic proteins like Bim, Bid, and Puma, which are then free to activate Bax and Bak, leading to MAC formation and subsequent apoptosis.[1][7][9] This strategy focuses on disabling the cellular machinery that prevents apoptosis from occurring.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and various Bcl-2 inhibitors. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and the potency of these inhibitors can vary significantly depending on the cell type and the specific apoptotic stimulus used.
Table 1: this compound Potency
| Compound | Target | IC50 (Apoptosis Inhibition) | Cell Line / Conditions |
| This compound | MAC | 2.5 µM | FL5.12 cells (staurosporine-induced apoptosis)[2] |
| iMACs (general) | MAC | 19 - 966 nM (MAC closure) | Reconstituted mitochondrial outer membranes[2] |
Table 2: Bcl-2 Inhibitor Potency (Selected Examples)
| Compound | Target(s) | IC50 (Cell Viability) | Cell Line |
| Venetoclax (ABT-199) | Bcl-2 | 0.011 - 8.4 µM | Various leukemia and lymphoma cell lines[11][12][13] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | 0.05 - 2.5 µM | Various solid tumor and hematological cancer cell lines[14][15] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | ~1 µM | Various cancer cell lines[16] |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of this compound and Bcl-2 inhibitors, the following diagrams illustrate their points of intervention in the intrinsic apoptosis pathway.
Figure 1: Overview of the intrinsic apoptosis pathway and the points of intervention for this compound and Bcl-2 inhibitors.
Figure 2: A general experimental workflow for studying the effects of this compound and Bcl-2 inhibitors on apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound and Bcl-2 inhibitors in apoptosis studies.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitors on a given cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or Bcl-2 inhibitor (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. Add to the wells and include vehicle (DMSO) and untreated controls.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
-
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
-
Materials:
-
Cells treated with inhibitor and/or apoptotic stimulus
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Pre-treat cells with the inhibitor for a specified time, then induce apoptosis.
-
Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.[17]
-
Materials:
-
Cells treated with inhibitor and/or apoptotic stimulus in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay reagent (or equivalent)
-
Luminometer
-
-
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate. Pre-treat with the inhibitor, then induce apoptosis.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.
-
Cytochrome c Release Assay (Western Blotting)
This assay directly measures the release of cytochrome c from the mitochondria into the cytosol.
-
Materials:
-
Treated cells
-
Cell fractionation kit (for separating cytosolic and mitochondrial fractions)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against cytochrome c
-
Secondary antibody
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as in other assays.
-
Cell Fractionation: Separate the cytosolic and mitochondrial fractions according to the kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting: Run equal amounts of protein from each fraction on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-cytochrome c antibody.
-
Analysis: The presence of a band for cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
-
Off-Target Effects and Considerations
A crucial aspect of any inhibitor is its specificity. Off-target effects can lead to unintended biological consequences and misinterpretation of experimental results.
-
This compound: As a relatively new compound, the full off-target profile of this compound is not as extensively characterized as that of many Bcl-2 inhibitors. It is essential to perform dose-response experiments to use the lowest effective concentration and include appropriate controls to monitor for unintended effects on cell health and other signaling pathways.[19]
-
Bcl-2 Inhibitors: The first generation of Bcl-2 inhibitors, such as ABT-737 and Navitoclax, target multiple anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w).[20] While this broad activity can be potent, it can also lead to on-target toxicities, such as thrombocytopenia due to Bcl-xL inhibition.[10][20] Newer inhibitors like Venetoclax are highly selective for Bcl-2, which has improved their therapeutic window.[21][22] However, resistance can develop through the upregulation of other anti-apoptotic proteins like Mcl-1.[10]
Conclusion
This compound and Bcl-2 inhibitors represent two distinct and powerful strategies for modulating the intrinsic apoptotic pathway. This compound offers a novel mechanism by directly targeting the final step of mitochondrial permeabilization, the MAC. In contrast, the more established Bcl-2 inhibitors work upstream by neutralizing the anti-apoptotic Bcl-2 family proteins.
The choice of inhibitor will depend on the specific research question and the biological context. For studies focused on the role of the MAC itself, this compound is an invaluable tool. For broader investigations into the Bcl-2 family's role in apoptosis and for therapeutic development in cancers dependent on specific anti-apoptotic proteins, the diverse family of Bcl-2 inhibitors provides a range of options with varying selectivity profiles.
Researchers are encouraged to carefully consider the mechanisms of action, perform thorough dose-response analyses, and use a combination of the experimental protocols outlined in this guide to generate robust and reliable data in their apoptosis studies.
References
- 1. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial apoptosis-induced channel - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Assembly of the Mitochondrial Apoptosis-induced Channel, MAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Apoptosis-Induced Channel (MAC) Function Triggers a Bax/Bak-Dependent Bystander Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial apoptosis-induced channel (MAC) function triggers a Bax/Bak-dependent bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Functional profiling of venetoclax sensitivity can predict clinical response in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug: Venetoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
A Comparative Guide to iMAC2 and Other Carbazole Derivatives as Apoptosis Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of iMAC2 (3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride), a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), with other relevant carbazole derivatives. The data presented is compiled from key studies to assist in the evaluation of these compounds for research and drug development purposes.
Introduction to this compound and Carbazole Derivatives
Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include anticancer, antimicrobial, and anti-inflammatory properties. A notable derivative, this compound, has been identified as a potent inhibitor of the intrinsic apoptotic pathway. It specifically targets the Mitochondrial Apoptosis-Induced Channel (MAC), a crucial component in the release of cytochrome c from mitochondria, which is a key step in initiating apoptosis.[3][4] By inhibiting MAC, this compound effectively blocks this pathway, making it a valuable tool for studying apoptosis and a potential therapeutic agent in diseases characterized by excessive cell death.
Performance Comparison of this compound and Related Carbazole Derivatives
The primary mechanism of action for this compound and its analogs is the inhibition of the mitochondrial apoptosis-induced channel (MAC), preventing the release of cytochrome c. The following table summarizes the in vitro biological activity of this compound and other 3,6-dibromocarbazole piperazine derivatives, highlighting their potency in inhibiting MAC and cytochrome c release.
Table 1: In Vitro Biological Activity of this compound and Other Carbazole Derivatives
| Compound | Structure | MAC Inhibition IC50 (nM) | Cytochrome c Release Inhibition IC50 (µM) | Reference |
| This compound | 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole | 28 | 0.68 | [3][4][5] |
| Compound 8 | 3,6-dibromocarbazole with 2-piperazinyl ethyl butyramide chain | Not Reported | GI50 (MCF-7): 8 µM | [6] |
| Compound 18 | 3,6-dibromocarbazole with piperazinyl amide | Not Reported | GI50 (MCF-7): 7.5 µM | [6] |
| Compound 21 | 3,6-dibromocarbazole with piperazinyl amide derivative | Not Reported | GI50 (MCF-7): 6.5 µM | [6] |
Note: GI50 values for compounds 8, 18, and 21 from Zhang et al. (2019) reflect growth inhibition in cancer cell lines, which is an indirect measure of their apoptotic or anti-proliferative potential and not a direct measure of MAC inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of this compound and related carbazole derivatives.
Cytochrome c Release Assay (Bid-induced Bax activation)
This assay is fundamental to assessing the efficacy of compounds in inhibiting the intrinsic apoptotic pathway at the mitochondrial level.
Objective: To quantify the inhibition of cytochrome c release from isolated mitochondria following the induction of apoptosis by Bid-induced Bax activation.
Materials:
-
Isolated mitochondria from a suitable cell line (e.g., HeLa cells)
-
Recombinant Bid and Bax proteins
-
Test compounds (this compound and other carbazole derivatives) dissolved in DMSO
-
Mitochondrial incubation buffer
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-cytochrome c antibody
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the chosen cell line using standard differential centrifugation protocols.
-
Incubation: Incubate the isolated mitochondria with recombinant Bid and Bax proteins in the mitochondrial incubation buffer to induce apoptosis.
-
Compound Treatment: Concurrently with the apoptosis induction, treat the mitochondrial suspensions with varying concentrations of the test compounds (e.g., this compound) or vehicle (DMSO) as a control.
-
Separation: After the incubation period, centrifuge the samples to separate the mitochondria (pellet) from the supernatant.
-
Analysis: Analyze the supernatant for the presence of released cytochrome c using SDS-PAGE and Western blotting with an anti-cytochrome c antibody.
-
Quantification: Quantify the band intensities to determine the concentration-dependent inhibition of cytochrome c release by the test compounds and calculate the IC50 values.
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound-mediated apoptosis inhibition.
Caption: Workflow for assessing cytochrome c release inhibition.
References
- 1. BAX, BAK, and BOK: A Coming of Age for the BCL-2 Family Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bid-induced Conformational Change of Bax Is Responsible for Mitochondrial Cytochrome c Release during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to MAC Inhibition: Specificity and Performance of iMAC2 and Complement System Inhibitors
For Researchers, Scientists, and Drug Development Professionals
A critical distinction exists between two fundamentally different cellular structures often abbreviated as "MAC": the Mitochondrial Apoptosis-Induced Channel (MAC) , a key player in programmed cell death, and the Membrane Attack Complex (MAC) , the terminal effector of the complement system. This guide provides a detailed comparison of inhibitors for both, clarifying the specific role of iMAC2 and contrasting it with inhibitors of the complement cascade.
Section 1: this compound - A Specific Inhibitor of the Mitochondrial Apoptosis-Induced Channel
This compound is a potent and specific small molecule inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC). This channel forms in the outer mitochondrial membrane during the early stages of apoptosis, leading to the release of cytochrome c and subsequent activation of caspases, culminating in cell death. It is crucial to note that This compound does not inhibit the complement system's Membrane Attack Complex.
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Mitochondrial MAC inhibition) | 28 nM | N/A | [1][2][3] |
| IC₅₀ (Cytochrome c release) | 0.68 µM | Bid-induced Bax activation | [3] |
| Apoptosis Reduction | >50% | FL5.12 cells | [2][3] |
Signaling Pathway of this compound Action
The following diagram illustrates the intrinsic apoptotic pathway and the point of inhibition by this compound.
Caption: Intrinsic apoptotic pathway showing this compound inhibition of the Mitochondrial MAC.
Section 2: Inhibitors of the Complement Membrane Attack Complex (MAC)
The complement's Membrane Attack Complex (MAC), or C5b-9, is a pore-forming structure assembled on the surface of pathogens and host cells targeted by the complement system, leading to cell lysis. A variety of inhibitors, both natural and therapeutic, target different stages of its formation.
Comparison of Complement MAC Inhibitors
| Inhibitor | Target | Mechanism of Action | Key Performance Data |
| Eculizumab | Complement protein C5 | Monoclonal antibody that binds to C5, preventing its cleavage into C5a and C5b, thus blocking MAC formation.[4][5] | In PNH patients, 66.1% remained transfusion-free.[2] |
| Ravulizumab | Complement protein C5 | Long-acting monoclonal antibody with the same mechanism as Eculizumab, but with a longer half-life allowing for less frequent dosing.[1][4] | Non-inferior to Eculizumab in clinical trials for PNH and aHUS; 73.6% of PNH patients remained transfusion-free.[1][2] |
| OmCI (Ornithodoros moubata Complement Inhibitor) | Complement protein C5 | A small protein from tick saliva that binds to C5 and prevents its activation. | IC₅₀ of 12 nM (classical pathway) and 27 nM (alternative pathway) in hemolytic assays. |
| CD59 (Protectin) | C8 and C9 components of the MAC | A glycosylphosphatidylinositol-anchored membrane protein that binds to the C5b-8 complex, preventing the insertion and polymerization of C9 to form the lytic pore.[6] | A key endogenous protector of host cells from MAC-mediated damage. |
| Pozelimab + Cemdisiran | C5 and C5 synthesis | Pozelimab is a C5 inhibiting antibody, and Cemdisiran is an siRNA that blocks C5 production in the liver. | In PNH patients, 96% achieved adequate LDH control compared to 80% with Ravulizumab. |
Complement Cascade and MAC Formation Pathway
This diagram shows the terminal pathway of the complement system, leading to MAC formation and the points of action for various inhibitors.
Caption: Terminal complement pathway and points of inhibition leading to MAC formation.
Section 3: Experimental Protocols
A. Protocol for Assessing Mitochondrial MAC Inhibition by this compound
Objective: To determine the inhibitory effect of this compound on cytochrome c release from isolated mitochondria using Western blotting.
Methodology:
-
Isolation of Mitochondria: Isolate mitochondria from cultured cells or tissues using differential centrifugation.
-
Pre-incubation with this compound: Resuspend isolated mitochondria in a suitable mitochondrial assay buffer. Pre-incubate the mitochondrial suspension with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 30°C.[1]
-
Induction of Apoptosis: Induce apoptosis by adding a pro-apoptotic agent, such as recombinant tBid and Bax proteins, to the mitochondrial suspension.[1]
-
Separation of Mitochondria and Supernatant: Centrifuge the mitochondrial suspension at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[1]
-
Western Blot Analysis:
-
Collect the supernatant (cytosolic fraction) and lyse the mitochondrial pellet.
-
Determine the protein concentration of both fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c, followed by an HRP-conjugated secondary antibody.[1]
-
-
Data Analysis: Quantify the amount of cytochrome c in the supernatant and mitochondrial fractions by densitometry of the Western blot bands. A decrease in cytochrome c in the supernatant of this compound-treated samples compared to the control indicates inhibition of its release.[1]
Experimental Workflow:
Caption: Workflow for assessing this compound-mediated inhibition of cytochrome c release.
B. Protocol for Assessing Complement MAC Inhibition using a Hemolytic Assay
Objective: To measure the ability of a test compound to inhibit the classical complement pathway-mediated lysis of antibody-sensitized sheep red blood cells (SRBCs).
Methodology:
-
Preparation of Antibody-Sensitized SRBCs (EAs): Wash sheep red blood cells (SRBCs) with a suitable buffer (e.g., Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺, GVB++). Sensitize the SRBCs by incubating them with a sub-agglutinating dilution of anti-SRBC antibodies (hemolysin) to create EAs.
-
Incubation with Inhibitor and Serum:
-
In a 96-well plate, add serial dilutions of the test inhibitor.
-
Add a standardized amount of normal human serum (NHS) as the complement source to each well.
-
Add the prepared EAs to each well.
-
-
Controls:
-
Positive Control (100% Lysis): EAs + NHS + buffer (no inhibitor).
-
Negative Control (0% Lysis): EAs + buffer (no NHS).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement activation and cell lysis.
-
Stopping the Reaction and Pelletting Cells: Stop the reaction by adding cold buffer containing EDTA. Centrifuge the plate to pellet any intact EAs.
-
Measurement of Hemolysis: Transfer the supernatant, containing the released hemoglobin, to a new plate. Measure the absorbance of the supernatant at a specific wavelength (e.g., 412 nm or 541 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive and negative controls. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow:
Caption: Workflow for a hemolytic assay to measure complement MAC inhibition.
References
- 1. Comparative efficacy of ravulizumab and eculizumab in the treatment of atypical hemolytic uremic syndrome: An indirect comparison using clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ravulizumab (ALXN1210) vs eculizumab in adult patients with PNH naive to complement inhibitors: the 301 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Complement inhibitor of C5 activation from the soft tick Ornithodoros moubata - NERC Open Research Archive [nora.nerc.ac.uk]
- 5. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 6. CD59 blocks not only the insertion of C9 into MAC but inhibits ion channel formation by homologous C5b-8 as well as C5b-9 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of iMAC2 and Pan-Caspase Inhibitors in Apoptosis Research
For researchers, scientists, and drug development professionals navigating the complexities of programmed cell death, the choice of inhibitory tool is critical. This guide provides a comprehensive, data-driven comparison of two distinct classes of apoptosis modulators: the novel mitochondrial apoptosis-induced channel (MAC) inhibitor, iMAC2, and the widely used pan-caspase inhibitors.
This document will dissect their mechanisms of action, present quantitative performance data, and provide detailed experimental protocols to aid in the selection of the most appropriate inhibitor for specific research applications. We will explore the key differences that position this compound as a targeted upstream modulator of the intrinsic apoptotic pathway and pan-caspase inhibitors as broad-spectrum blockers of the downstream execution phase.
At a Glance: Key Mechanistic Differences
This compound and pan-caspase inhibitors intervene at fundamentally different stages of the apoptotic cascade. This compound acts as a gatekeeper at the mitochondria, preventing the point-of-no-return in the intrinsic pathway, while pan-caspase inhibitors act as general executioner blockers.[1]
This compound is a small molecule that directly targets and inhibits the mitochondrial apoptosis-induced channel (MAC).[1] The formation of the MAC in the outer mitochondrial membrane is a pivotal event in the intrinsic pathway of apoptosis, facilitating the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. By blocking MAC, this compound prevents the activation of the caspase cascade at its origin.[1]
Pan-caspase inhibitors , such as the well-characterized Z-VAD-FMK, are peptide-based irreversible inhibitors that bind to the catalytic site of a broad range of caspases.[1] This widespread inhibition effectively halts the execution phase of apoptosis. However, this broad-spectrum activity can also lead to the shunting of the cell death pathway towards caspase-independent mechanisms, such as necroptosis.[1]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory concentrations (IC50) of this compound and several common pan-caspase inhibitors against their respective targets. It is important to note that IC50 values can vary depending on the specific assay conditions and cell type used.
Table 1: this compound Inhibitory Concentration
| Inhibitor | Target | IC50 (nM) |
| This compound | Mitochondrial Apoptosis-Induced Channel (MAC) | 28 |
Table 2: Pan-Caspase Inhibitor IC50 Values (nM)
| Inhibitor | Caspase-1 | Caspase-2 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 |
| Z-VAD-FMK | - | - | - | - | - | - | - |
| Q-VD-OPh | 25-400 | - | 25-400 | - | 48 | 25-400 | 25-400 |
| Emricasan | 0.4 | 20 | 2 | 4 | 6 | 6 | 0.3 |
Data for Z-VAD-FMK IC50 values against individual caspases are not consistently reported in the literature, as it is generally characterized by its broad-spectrum activity.
On-Target and Off-Target Effects
This compound , by targeting a specific mitochondrial channel, is presumed to have a more focused on-target effect in preventing intrinsic apoptosis. However, as a modulator of a fundamental cellular process, the potential for off-target effects exists, and long-term inhibition of apoptosis could interfere with normal cellular homeostasis.[2] Comprehensive studies on the off-target effects of this compound are not yet widely available.[2]
Pan-caspase inhibitors , particularly Z-VAD-FMK, are known to have off-target effects on other cysteine proteases, such as cathepsins and calpains.[3][4] Furthermore, the inhibition of caspases by Z-VAD-FMK can induce autophagy through the inhibition of N-glycanase 1 (NGLY1).[3][5][6] A significant consequence of pan-caspase inhibition is the potential to switch the mode of cell death from apoptosis to necroptosis, a lytic, pro-inflammatory form of cell death.[1] Newer generation pan-caspase inhibitors like Q-VD-OPh are reported to have fewer off-target effects and do not induce autophagy in the same manner as Z-VAD-FMK.[5][6]
Signaling Pathway Diagrams
To visualize the distinct points of intervention of this compound and pan-caspase inhibitors, the following signaling pathway diagrams are provided.
Experimental Protocols
The following protocols provide a framework for comparing the efficacy of this compound and pan-caspase inhibitors in a cell-based apoptosis assay.
Comparative Analysis of Apoptosis Inhibition using Annexin V/Propidium Iodide Staining
This protocol is designed to quantify and compare the ability of this compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK) to prevent apoptosis induced by a chemical stimulus like staurosporine.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK, stock solution in DMSO)
-
Staurosporine (stock solution in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight (for adherent cells).
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 100 nM) or the pan-caspase inhibitor (e.g., 20, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Apoptosis Induction: Induce apoptosis by adding staurosporine to a final concentration of 1 µM to all wells except the negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). Compare the percentage of apoptotic cells in the inhibitor-treated groups to the staurosporine-only control.
Assessment of Necroptosis Induction by Pan-Caspase Inhibitors
This protocol is designed to measure necroptosis induced by a pan-caspase inhibitor in combination with an appropriate stimulus.
Materials:
-
Necroptosis-susceptible cell line (e.g., L929, HT-29)
-
Complete cell culture medium
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Necroptosis stimulus (e.g., TNF-α, SMAC mimetic)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) with or without the necroptosis stimulus (e.g., 10 ng/mL TNF-α). Include appropriate controls (untreated, stimulus alone, inhibitor alone).
-
Incubation: Incubate the plate for 18-24 hours.
-
LDH Assay: Measure the release of LDH into the culture supernatant according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum lysis control. An increase in LDH release in the co-treatment group compared to the single-agent controls is indicative of necroptosis.
Conclusion
The choice between this compound and pan-caspase inhibitors is dictated by the specific research question. This compound offers a targeted approach to studying the initiation of the intrinsic apoptotic pathway, providing a tool to dissect events upstream of caspase activation. Its specificity for the MAC may translate to fewer off-target effects compared to broad-spectrum inhibitors.
In contrast, pan-caspase inhibitors are powerful tools for confirming the involvement of caspases in a particular cell death process and for studying the switch to caspase-independent pathways like necroptosis. Researchers must be mindful of their potential off-target effects and their ability to fundamentally alter the cell death modality. The selection of a specific pan-caspase inhibitor, such as the newer generation Q-VD-OPh, may mitigate some of these concerns.
Ultimately, a thorough understanding of the distinct mechanisms and potential caveats of both this compound and pan-caspase inhibitors is paramount for the rigorous investigation of programmed cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of iMAC2: A Comparative Guide to a Novel Apoptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the small molecule iMAC2, a potent inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC). We delve into its mechanism of action, present a framework for its validation through knockdown experiments, and compare its performance with alternative apoptosis inhibitors. This document is intended to serve as a valuable resource for researchers investigating programmed cell death and developing novel therapeutic strategies.
Introduction to this compound and the Intrinsic Apoptotic Pathway
This compound is a small molecule inhibitor that has demonstrated significant anti-apoptotic effects. It is a potent inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), with an IC50 of 28 nM[1][2][3]. The intrinsic pathway of apoptosis is a critical cellular process for removing damaged or unwanted cells. A key event in this pathway is the formation of the MAC in the outer mitochondrial membrane, which is regulated by the Bcl-2 family of proteins[4][5][6]. Pro-apoptotic members like Bax and Bak form the MAC, while anti-apoptotic members such as Bcl-2 and Bcl-xL prevent its formation[5][6]. The formation of MAC leads to the release of cytochrome c from the mitochondria into the cytosol, which initiates a cascade of events culminating in cell death[1][4][5][6][7]. This compound exerts its anti-apoptotic effect by blocking this channel, thereby preventing the release of cytochrome c[1][2][3][4][7].
Validating this compound's Mechanism through Knockdown Experiments
Hypothetical Experimental Workflow for Knockdown Validation
The proposed workflow involves the use of small interfering RNA (siRNA) to transiently knockdown the expression of Bax and Bak in a suitable cell line. The effect of this compound on apoptosis would then be assessed in these knockdown cells compared to control cells.
Caption: Experimental workflow for validating this compound's mechanism of action.
Detailed Experimental Protocol
-
Cell Culture and siRNA Transfection:
-
Culture a suitable cell line (e.g., HeLa or Jurkat) in standard conditions.
-
Transfect cells with either non-targeting control siRNA, siRNA targeting Bax, siRNA targeting Bak, or a combination of both Bax and Bak siRNAs using a suitable transfection reagent.
-
-
Knockdown Verification:
-
After 48-72 hours of incubation, harvest a subset of cells to confirm the knockdown of Bax and Bak protein levels via Western blotting and/or mRNA levels via quantitative PCR (qPCR).
-
-
This compound Treatment and Apoptosis Induction:
-
Treat the remaining control and knockdown cells with this compound at a predetermined optimal concentration for 1-2 hours.
-
Induce apoptosis using a known stimulus, such as staurosporine.
-
-
Apoptosis Measurement:
-
After a suitable incubation period (e.g., 6-24 hours), harvest the cells and quantify the level of apoptosis using a standard method like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Expected Quantitative Outcomes
The following table summarizes the expected results from the knockdown validation experiment. The data would demonstrate that the protective effect of this compound against apoptosis is diminished in cells lacking the core components of its target, the Mitochondrial Apoptosis-Induced Channel.
| Cell Type | Treatment | Expected Apoptosis Rate (%) | Interpretation |
| Control siRNA | Vehicle (DMSO) | ~5% | Baseline apoptosis |
| Staurosporine | ~60% | Apoptosis induction | |
| Staurosporine + this compound | ~20% | This compound is protective | |
| Bax/Bak siRNA | Vehicle (DMSO) | ~5% | Baseline apoptosis |
| Staurosporine | ~25% | Reduced apoptosis due to lack of MAC components | |
| Staurosporine + this compound | ~25% | This compound shows no significant additional protection |
Comparative Analysis with Alternative Apoptosis Inhibitors
To provide a broader context for the utility of this compound, this section compares it with other known inhibitors of the apoptotic pathway.
| Inhibitor | Target | Mechanism of Action | Key Advantages | Key Limitations |
| This compound | Mitochondrial Apoptosis-Induced Channel (MAC) | Blocks the pore-forming activity of oligomerized Bax/Bak, preventing cytochrome c release. | Acts early in the intrinsic apoptotic pathway; high potency (nM range). | Limited data on in vivo efficacy and potential off-target effects. |
| Z-VAD-FMK | Pan-caspase inhibitor | Irreversibly binds to the catalytic site of caspases, blocking their activity. | Broad-spectrum inhibition of apoptosis. | Acts late in the apoptotic cascade; can have off-target effects on other proteases. |
| BH3 Mimetics (e.g., Venetoclax) | Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) | Mimic the action of pro-apoptotic BH3-only proteins, releasing Bax/Bak from inhibition. | Clinically approved for certain cancers; targets specific protein-protein interactions. | Resistance can develop through upregulation of other anti-apoptotic proteins. |
| IAP Antagonists (e.g., SMAC mimetics) | Inhibitor of Apoptosis Proteins (IAPs) | Antagonize the function of IAPs, which normally inhibit caspases. | Can sensitize cancer cells to other apoptotic stimuli. | Efficacy as single agents is often limited. |
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound inhibits apoptosis.
Caption: Proposed signaling pathway of this compound-mediated apoptosis inhibition.
Conclusion
This compound represents a promising research tool for the study of apoptosis, acting at a critical early stage of the intrinsic pathway. The proposed knockdown validation strategy provides a clear and definitive method for confirming its on-target mechanism of action. By understanding its function in comparison to other apoptosis inhibitors, researchers can better design experiments to dissect the complex machinery of programmed cell death and explore novel therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Mitochondrial apoptosis-induced channel - Wikipedia [en.wikipedia.org]
- 6. Mitochondrial_apoptosis-induced_channel [bionity.com]
- 7. benchchem.com [benchchem.com]
Independent Verification of iMAC2's Anti-Apoptotic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-apoptotic compound iMAC2 with alternative apoptosis inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to this compound and Its Mechanism of Action
This compound is a potent small molecule inhibitor of the mitochondrial apoptosis-induced channel (MAC). The formation of the MAC is a critical event in the intrinsic pathway of apoptosis, primarily through the oligomerization of Bak and/or Bax proteins. This channel facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, a key step that triggers the activation of the caspase cascade and subsequent programmed cell death. By directly inhibiting the MAC, this compound effectively blocks the release of cytochrome c, thereby halting the downstream apoptotic signaling cascade.[1][2]
Alternative Anti-Apoptotic Strategies
The regulation of apoptosis is a complex process with multiple control points, offering various targets for therapeutic intervention. Besides direct MAC inhibition, two prominent alternative strategies involve targeting the Bcl-2 family of proteins and the Inhibitor of Apoptosis Proteins (IAPs).
-
Bcl-2 Family Inhibitors (BH3 Mimetics): The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that govern mitochondrial outer membrane permeabilization.[3][4][5][6] BH3 mimetics are small molecules that mimic the action of pro-apoptotic BH3-only proteins. They bind to and inhibit anti-apoptotic Bcl-2 family members, thereby promoting apoptosis.[7] Well-known examples include Venetoclax (ABT-199), which is highly selective for Bcl-2, and Navitoclax (ABT-263), which targets Bcl-2, Bcl-xL, and Bcl-w.[3]
-
IAP Inhibitors (SMAC Mimetics): Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAPs, are endogenous regulators that can block apoptosis by directly inhibiting caspases or through ubiquitin ligase activity.[8][9][10] Second mitochondria-derived activator of caspases (SMAC) is a natural antagonist of IAPs.[11][12] SMAC mimetics are compounds designed to mimic the function of SMAC, thereby promoting apoptosis by neutralizing the inhibitory effects of IAPs.[2][6][11][13]
Quantitative Comparison of Anti-Apoptotic Compounds
The following table summarizes the reported inhibitory concentrations of this compound and selected alternative compounds. It is crucial to note that the experimental conditions, including cell lines and assay types, may vary between studies, which can influence the reported values. Direct head-to-head comparisons under identical conditions are necessary for a definitive assessment of relative potency.
| Compound/Class | Target(s) | Reported IC50/Ki Value(s) | Cell Line / Assay Condition |
| This compound | Mitochondrial Apoptosis-induced Channel (MAC) | IC50: 28 nM | MAC inhibition |
| IC50: 2.5 µM | Reduction of staurosporine-induced apoptosis in FL5.12 cells | ||
| Venetoclax (ABT-199) | Bcl-2 | Ki: <0.01 nM | Binding affinity to Bcl-2 |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Ki: ≤1 nM for Bcl-2, Bcl-xL, Bcl-w | Binding affinity |
| Gossypol | Bcl-2, Bcl-xL, Mcl-1 | Ki: 0.28 µM (Bcl-2), 3.03 µM (Bcl-xL), 1.75 µM (Mcl-1) | Binding affinity |
| GDC-0152 (SMAC Mimetic) | XIAP, cIAP1, cIAP2, ML-IAP | Ki: 28 nM (XIAP), 17 nM (cIAP1), 43 nM (cIAP2), 14 nM (ML-IAP) | Binding affinity |
| LBW242 (SMAC Mimetic) | XIAP, cIAP1 | IC50: 200 nM (XIAP), 5 nM (cIAP1) | Competitive ELISA |
| Embelin (SMAC Mimetic) | XIAP | IC50: 4.1 µM | Binding to XIAP BIR3 domain |
Key Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Detailed Methodology:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with the anti-apoptotic compound (e.g., this compound) for a specified pre-incubation time.
-
Induce apoptosis using a suitable stimulus (e.g., staurosporine, etoposide). Include appropriate positive and negative controls.
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, use gentle trypsinization.[6]
-
Wash the cells twice with cold phosphate-buffered saline (PBS).[4]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) and 5 µL of PI solution.[1]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][14]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry within one hour.[14]
-
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells[14]
-
-
Western Blot for Cytochrome c Release
This biochemical assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.
Principle: Following an apoptotic stimulus, cytochrome c is released from the mitochondria. By separating the cytosolic and mitochondrial fractions of the cell lysate, the amount of cytochrome c in each fraction can be quantified by Western blotting. A decrease in mitochondrial cytochrome c and a corresponding increase in cytosolic cytochrome c indicates apoptosis.
Detailed Methodology:
-
Cell Treatment and Fractionation:
-
Treat cells with the anti-apoptotic compound and apoptotic stimulus as described for the Annexin V assay.
-
Harvest approximately 5 x 10^7 cells by centrifugation.[3]
-
Wash the cells with ice-cold PBS.[3]
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This is typically achieved using a digitonin-based cell permeabilization method or a commercial mitochondrial isolation kit.[5] The protocol generally involves:
-
Resuspending the cell pellet in a cytosol extraction buffer.[3]
-
Homogenizing the cells using a Dounce homogenizer.[3]
-
A series of centrifugation steps at increasing speeds to first pellet intact cells and nuclei, then the mitochondrial fraction, leaving the supernatant as the cytosolic fraction.[10]
-
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).[5]
-
Incubate the membrane with a primary antibody specific for cytochrome c.
-
To ensure proper fractionation and equal loading, also probe the membrane with antibodies for a cytosolic marker (e.g., GAPDH or β-tubulin) and a mitochondrial marker (e.g., COX IV or TOM20).[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[5]
-
Quantify the band intensities to determine the relative amounts of cytochrome c in the cytosolic and mitochondrial fractions.
-
Visualizations
Caption: General experimental workflow for evaluating anti-apoptotic compounds.
Caption: this compound inhibits the intrinsic apoptotic pathway by blocking the MAC.
References
- 1. benchchem.com [benchchem.com]
- 2. SMAC mimetics as potential cancer therapeutics in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MAC and Bcl-2 family proteins conspire in a deadly plot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL2 and MCL1 inhibitors for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Smac mimetics and innate immune stimuli synergize to promote tumor death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 9. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Inhibitors of Apoptosis Proteins (IAPs) For New Breast Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
iMAC2 in Comparative Studies of Apoptotic Signaling: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of apoptotic signaling is critical. This guide provides an objective comparison of iMAC2, a potent inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), with other key apoptosis modulators. Supported by experimental data, this document aims to clarify the distinct mechanisms and potential applications of these compounds in apoptosis research.
Comparative Analysis of Apoptosis Inhibitors
The study of apoptosis, or programmed cell death, involves a complex cascade of signaling events. Key intervention points in this pathway include the mitochondria, regulated by the Bcl-2 family of proteins and the MAC, and the downstream activation of caspases. This guide compares this compound with inhibitors targeting these different stages.
This compound is a small molecule inhibitor that directly targets the MAC, a crucial component of the intrinsic apoptotic pathway.[1] By inhibiting the MAC, this compound prevents the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade that leads to apoptosis.[1] Its potent inhibition of the MAC is demonstrated by a half-maximal inhibitory concentration (IC50) of 28 nM.[1][2]
In contrast, other classes of apoptosis inhibitors target different components of the cell death machinery. Bcl-2 family inhibitors, such as ABT-737 and Navitoclax, function by binding to anti-apoptotic Bcl-2 proteins, thereby promoting the activation of the mitochondrial apoptosis pathway. Caspase inhibitors, like the pan-caspase inhibitor Z-VAD-FMK, act downstream by directly blocking the activity of caspase enzymes, the executioners of apoptosis.[3]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other representative apoptosis inhibitors, allowing for a direct comparison of their potency and cellular effects.
Table 1: Comparison of this compound and a Pan-Caspase Inhibitor [3]
| Feature | This compound | Z-VAD-FMK |
| Primary Target | Mitochondrial Apoptosis-Induced Channel (MAC) | Caspases (broad spectrum) |
| Mechanism of Action | Inhibits the formation or opening of the MAC, preventing mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c. | Irreversibly binds to the catalytic site of caspases, inhibiting their proteolytic activity. |
| Effect on Apoptosis | Anti-apoptotic; acts upstream of caspase activation. | Inhibits caspase-dependent apoptosis. |
| Typical Experimental Outcome | Reduction in apoptosis induction by various stimuli. | Inhibition of apoptotic markers (e.g., caspase-3 cleavage, PARP cleavage). Can induce necroptosis in combination with other stimuli (e.g., TNF-α). |
Table 2: Potency of this compound and Other MAC Inhibitors
| Compound | IC50 (MAC Inhibition) | IC50 (Apoptosis Inhibition in FL5.12 cells) | Notes |
| This compound | 28 nM[1][2] | >50% reduction at 5 µM | Inhibits release of cytochrome c by Bid-induced Bax activation with an IC50 of 0.68 µM.[2] |
| Bci1 and Bci2 | Not specified | Not specified | Previously shown to block cytochrome c release. |
Table 3: Activity of Bcl-2 Family Inhibitors
| Compound | Target(s) | IC50 in SRB assay (Neuroblastoma cell lines, Normoxia) | Notes |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | 0.58 µM to 15.3 µM[4] | A novel small molecule inhibitor that is able to induce apoptosis in a range of tumour types.[4] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL | Not specified | A derivative of ABT-737 with oral bioavailability.[5][6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of how these inhibitors function and how their efficacy is tested, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:335166-36-4 | MAC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of iMAC2 Hydrochloride
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed protocol for the proper disposal of iMAC2 hydrochloride, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). Adherence to these procedures is critical for mitigating risks and preventing environmental contamination.
This compound hydrochloride (CAS No. 335166-00-2) is a solid chemical compound recognized as being toxic if swallowed and highly toxic to aquatic life with long-lasting effects.[1] Consequently, it must be handled and disposed of as hazardous waste.
Immediate Safety and Logistical Information
Prior to handling this compound hydrochloride, a thorough risk assessment must be conducted to ensure the implementation of appropriate safety measures. The following table summarizes essential safety and handling information.
| Parameter | Recommendation | Source |
| Hazard Classification | Toxic if swallowed. Very toxic to aquatic life with long-lasting effects. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene recommended), safety glasses with side shields or goggles, and a laboratory coat. A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | [1] |
| Engineering Controls | All work should be conducted in a well-ventilated laboratory. A chemical fume hood is mandatory for procedures that may generate dust or aerosols. An eyewash station and safety shower must be readily accessible. | [1] |
| Environmental Precautions | Avoid release to the environment. Do not allow to enter sewers or surface/ground water. Collect spillage. | [1] |
| Storage of Hazardous Waste | Store in a designated, secure, and well-ventilated area with secondary containment. Segregate from incompatible waste streams. | [1] |
Experimental Protocol for the Disposal of this compound Hydrochloride
This protocol details the step-by-step procedure for the safe disposal of this compound hydrochloride and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound hydrochloride, including unused or expired product, contaminated gloves, bench paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical.
-
Liquid Waste: Solutions containing this compound hydrochloride should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[1]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound hydrochloride must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.[1]
2. Labeling of Waste Containers:
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound hydrochloride"
-
The CAS number: "335166-00-2"[1]
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")[1]
-
The date the waste was first added to the container.
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, equip yourself with the PPE outlined in the table above.
-
Contain the Spill:
-
For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.
-
For liquid spills, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
-
Cleanup and Decontamination:
-
Carefully sweep or collect the contained material and place it into a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
4. Final Disposal:
The final disposal of this compound hydrochloride waste must be conducted by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Under no circumstances should this compound hydrochloride be disposed of down the drain or in regular trash. [1]
Signaling Pathway: this compound and the Intrinsic Apoptosis Pathway
This compound is an inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key component in the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak form the MAC, while anti-apoptotic members like Bcl-2 and Bcl-xL prevent its formation. The formation of MAC leads to the release of cytochrome c from the mitochondria into the cytosol, which is a critical step in the apoptotic cascade.[2] Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspases, which are proteases that execute cell death.[3][4][5]
Caption: A flowchart illustrating the procedural steps for the proper disposal of this compound hydrochloride waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondrial apoptosis-induced channel - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial Control of Apoptosis - Creative BioMart [creativebiomart.net]
- 4. Mitochondrial Apoptosis-Induced Channel (MAC) Function Triggers a Bax/Bak-Dependent Bystander Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Immobilized Metal Affinity Chromatography (IMAC)
For Immediate Implementation: This guide provides essential safety and logistical information for laboratory professionals, including researchers, scientists, and drug development specialists, who handle chemicals for Immobilized Metal Affinity Chromatography (IMAC). Adherence to these protocols is critical for ensuring personal safety and proper experimental execution.
Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for purifying recombinant proteins. The procedure involves the use of various chemicals that require careful handling to minimize health risks. This document outlines the necessary personal protective equipment (PPE), detailed experimental procedures, and waste disposal plans to ensure a safe and efficient workflow.
Personal Protective Equipment (PPE) for IMAC
The selection of appropriate PPE is paramount when working with the chemicals typically used in IMAC. The following table summarizes the recommended PPE based on the hazards associated with common IMAC reagents.
| Chemical | CAS Number | Hazards | Hand Protection | Eye/Face Protection | Skin and Body Protection | Respiratory Protection |
| Nickel Sulfate | 10101-97-0 | Harmful if swallowed or inhaled, Causes skin irritation, May cause an allergic skin reaction, Suspected of causing genetic defects, May cause cancer, May damage fertility or the unborn child, Causes damage to organs through prolonged or repeated exposure if inhaled, Very toxic to aquatic life with long lasting effects.[1] | Chemical-resistant gloves (e.g., nitrile). | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Lab coat, closed-toe shoes. | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended. |
| Cobalt Chloride | 7791-13-1 | Harmful if swallowed, May cause an allergic skin reaction, May cause allergy or asthma symptoms or breathing difficulties if inhaled, Suspected of causing genetic defects, May cause cancer by inhalation, May damage fertility.[2] | Chemical-resistant gloves (e.g., nitrile). | Safety glasses with side shields or chemical safety goggles. | Lab coat, closed-toe shoes. | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended. |
| Imidazole | 288-32-4 | Harmful if swallowed, Causes severe skin burns and eye damage, May damage the unborn child.[3][4] | Chemical-resistant gloves (e.g., nitrile). | Chemical safety goggles and a face shield when handling the solid or concentrated solutions. | Lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact. | Work in a chemical fume hood, especially when handling the solid form to avoid dust inhalation. |
Experimental Protocol: A Step-by-Step Guide to IMAC
This protocol outlines a typical workflow for protein purification using IMAC.
Resin Preparation and Charging
-
Equilibration: Equilibrate the chromatography resin with a binding buffer to prepare it for metal ion charging.
-
Metal Ion Charging: Pass a solution of a metal salt (e.g., nickel sulfate or cobalt chloride) through the resin. This allows the metal ions to bind to the chelating ligand on the resin.
-
Washing: Wash the resin with the binding buffer to remove any unbound metal ions.
Sample Loading and Washing
-
Sample Application: Load the protein sample, which has been prepared in the binding buffer, onto the charged resin. The target protein with a histidine-tag will bind to the immobilized metal ions.
-
Wash Step: Wash the resin with the binding buffer to remove any non-specifically bound proteins and other impurities.
Elution
-
Elution: Elute the target protein from the resin by passing an elution buffer through the column. The elution buffer typically contains a high concentration of a competing agent, such as imidazole, which displaces the histidine-tagged protein from the metal ions.
-
Fraction Collection: Collect the eluted protein in fractions for subsequent analysis.
Regeneration and Storage
-
Stripping: Remove the metal ions from the resin by washing with a stripping buffer containing a strong chelating agent like EDTA.
-
Recharging or Storage: The resin can then be recharged with metal ions for another purification cycle or stored in an appropriate solution (e.g., 20% ethanol) to prevent microbial growth.
IMAC Workflow Diagram
Caption: A diagram illustrating the key stages of a typical Immobilized Metal Affinity Chromatography (IMAC) workflow.
Operational and Disposal Plans
Proper management and disposal of chemical waste are crucial for maintaining a safe laboratory environment.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with IMAC chemicals, such as used gloves, paper towels, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Metal-Containing Solutions: Collect all buffers and solutions containing nickel or cobalt in a dedicated hazardous waste container labeled "Heavy Metal Waste."
-
Imidazole Solutions: Collect buffers containing high concentrations of imidazole in a separate hazardous waste container labeled "Organic Waste."
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on mixing different waste streams.
-
-
Used Resin: Used chromatography resin should be treated as hazardous waste and collected in a sealed container for disposal.
Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated and secure secondary containment area.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Properly label all waste containers with the contents and associated hazards.
Final Disposal
-
All chemical waste generated from the IMAC procedure must be disposed of through your institution's hazardous waste management program.
-
Contact your EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of any of these chemicals down the drain. Nickel and cobalt are toxic to aquatic life, and improper disposal can lead to environmental contamination.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
